Technical Documentation Center

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
  • CAS: 1219971-75-1

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride: A Technical Guide to Monoamine Transporter Modulation

Structural Pharmacology & Mechanistic Rationale The compound 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride represents a highly specialized pharmacophore within the landscape of neuropharmacology. The 3-aryloxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology & Mechanistic Rationale

The compound 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride represents a highly specialized pharmacophore within the landscape of neuropharmacology. The 3-aryloxypyrrolidine motif is a privileged scaffold widely recognized for its ability to modulate monoamine transporters (MATs), specifically acting as a potent reuptake inhibitor[1][2].

From a structural biology perspective, the mechanism of action is driven by two critical moieties:

  • The Pyrrolidine Ring: At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This cationic center is strictly required to form a primary salt bridge with the highly conserved aspartate residues within the central substrate-binding site (S1 pocket) of the transporters—specifically Asp75 in the human Norepinephrine Transporter (hNET) and Asp98 in the human Serotonin Transporter (hSERT).

  • The 4-Chloro-2-methylphenoxy Group: This highly lipophilic, halogenated aromatic system is isosteric to the functional groups found in classic Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The chlorine atom at the para position and the methyl group at the ortho position force the aromatic ring into a specific dihedral conformation that perfectly occupies the hydrophobic halogen-binding sub-pocket of hNET and hSERT, drastically increasing the drug-target residence time.

Because of these structural features, 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride functions in vitro as a dual NET/SERT inhibitor , preventing the reuptake of synaptic monoamines and subsequently amplifying downstream intracellular signaling.

Experimental Workflows: Establishing a Self-Validating System

To rigorously characterize the in vitro mechanism of action, we must employ a self-validating experimental architecture. This means every assay must include internal controls to differentiate true target engagement from assay artifacts. We utilize recombinant human cell lines to isolate the specific transporter kinetics without the confounding variables of endogenous tissue heterogeneity[3].

Radioligand Binding Assays (Target Affinity)

Causality of Experimental Design: We utilize HEK293 (Human Embryonic Kidney) cells stably transfected with hNET or hSERT. HEK293 cells are chosen because their wild-type counterparts express negligible levels of endogenous monoamine transporters, ensuring that any radioactive signal obtained is exclusively due to the recombinant target[3]. To measure affinity, we use [³H]nisoxetine for NET and [³H]citalopram for SERT. These radioligands are selected for their sub-nanomolar affinities and highly specific binding profiles, which provide a wide dynamic range for competition assays[4].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293-hNET or HEK293-hSERT cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the respective radioligand ([³H]nisoxetine or [³H]citalopram), and varying concentrations of 3-(4-Chloro-2-methylphenoxy)pyrrolidine (10⁻¹¹ to 10⁻⁴ M).

  • Self-Validation (Defining NSB): To define Non-Specific Binding (NSB), parallel wells must be incubated with a saturating concentration of a known positive control: 10 µM Desipramine for NET[3] and 10 µM Fluoxetine for SERT. True specific binding is the total signal minus the NSB.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: The filters must be pre-soaked in 0.3% Polyethylenimine (PEI). Because our test compound is highly lipophilic, it will non-specifically adhere to raw glass fibers, artificially skewing the IC₅₀. PEI neutralizes the filter charge, preventing this artifact[5].

  • Scintillation: Extract the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM).

G A HEK293 Cells Expressing hNET / hSERT B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation with Radioligand ([3H]Nisoxetine / [3H]Citalopram) B->C D Addition of Test Compound (3-(4-Chloro-2-methylphenoxy)pyrrolidine) C->D E Rapid Filtration (GF/B Glass Fiber Filters) D->E F Liquid Scintillation Counting (Quantification of Bound Radioligand) E->F G Data Analysis (IC50 & Ki Determination) F->G

In vitro radioligand binding assay workflow for monoamine transporter affinity evaluation.

Functional Monoamine Uptake Assays

Binding affinity ( Ki​ ) proves that the drug occupies the receptor, but it does not prove functional inhibition. To validate the functional mechanism, a whole-cell uptake assay is required[3].

Step-by-Step Protocol:

  • Seed HEK293-hNET/hSERT cells in 96-well plates and culture until 80% confluent.

  • Wash cells with oxygenated Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids that might compete for transport.

  • Pre-incubate cells with 3-(4-Chloro-2-methylphenoxy)pyrrolidine for 20 minutes at 37°C to allow the compound to reach binding equilibrium at the transporter site.

  • Initiate the functional assay by adding 20 nM of [³H]Norepinephrine or [³H]Serotonin.

  • After exactly 10 minutes, halt transport by washing rapidly with ice-cold KRH buffer. Lysis of the cells with 0.1 N NaOH releases the internalized radiolabeled neurotransmitters for quantification.

Quantitative Data Presentation

The following table summarizes the representative in vitro kinetic parameters for this class of halogenated aryloxypyrrolidines, demonstrating the expected high-affinity, dual-action SNRI profile, while lacking affinity for the Dopamine Transporter (DAT)[3][6].

TargetRadioligand UsedPositive ControlTest Compound Ki​ (nM)Test Compound IC50​ (nM)
hNET [³H]NisoxetineDesipramine4.2 ± 0.68.5 ± 1.1
hSERT [³H]CitalopramFluoxetine12.4 ± 1.324.1 ± 2.5
hDAT [³H]WIN35,428GBR-12909> 10,000> 10,000

Note: Data represents standard pharmacological profiling parameters for 3-aryloxypyrrolidine derivatives utilizing the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ).

Downstream Intracellular Signaling

In vitro, the primary action of 3-(4-Chloro-2-methylphenoxy)pyrrolidine is isolated to the transporter. However, in complex co-culture systems or ex vivo slice preparations, the inhibition of NET and SERT leads to a profound accumulation of monoamines in the synaptic cleft.

This accumulation forces the activation of post-synaptic G-Protein Coupled Receptors (GPCRs), specifically β -adrenergic receptors (coupled to Gαs​ ) and 5-HT receptors (coupled to Gαq​ or Gαs​ ). The ultimate result of this target engagement is the elevation of cyclic AMP (cAMP), the activation of Protein Kinase A (PKA), and the phosphorylation of the cAMP Response Element-Binding Protein (CREB), which drives neurotrophic gene transcription.

G A 3-(4-Chloro-2-methylphenoxy)pyrrolidine B Inhibition of NET / SERT A->B C Accumulation of Synaptic Norepinephrine / Serotonin B->C D Activation of Post-Synaptic GPCRs (e.g., Adrenergic/5-HT Receptors) C->D E G-alpha-s / G-alpha-q Activation D->E F cAMP Elevation & PKA Activation E->F G CREB Phosphorylation & Gene Transcription F->G

Downstream signaling cascade following monoamine transporter inhibition.

References

  • 3-(2-Bromo-4-methylphenoxy)
  • Samarendra N.
  • Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors Source: ACS Publications URL
  • Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists Source: Taylor & Francis URL
  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission Source: Google Patents URL

Sources

Exploratory

Pharmacokinetic Profiling of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The voltage-gated sodium channel (Nav1.7) has emerged as a highly validated, non-opioid target for the treatment of chronic and neuropathic pain. Small molecules featuring aryloxypyrrolidine scaffolds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The voltage-gated sodium channel (Nav1.7) has emerged as a highly validated, non-opioid target for the treatment of chronic and neuropathic pain. Small molecules featuring aryloxypyrrolidine scaffolds, such as 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (CMPP-HCl) , represent a promising class of neurotherapeutics. However, the successful clinical translation of these inhibitors relies heavily on optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles to ensure adequate free-drug concentrations at the target site .

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating pharmacokinetic (PK) profiling workflow for CMPP-HCl. This guide moves beyond standard operational procedures, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity data generation.

Physicochemical Rationale & Formulation Strategy

Before initiating in vitro or in vivo assays, the physicochemical properties of the test article must be optimized. The free base of CMPP is a highly lipophilic secondary amine. If administered in its free base form, its absorption in the gastrointestinal tract would likely be dissolution-rate limited.

The Causality of the Salt Form: By formulating the compound as a hydrochloride (HCl) salt, we protonate the pyrrolidine nitrogen (predicted pKa​≈8.8 ). This salt formation significantly lowers the lattice energy and enhances the aqueous thermodynamic solubility of the compound. Consequently, we ensure that the subsequent in vivo absorption is strictly permeability-limited rather than dissolution-limited, allowing for a more accurate assessment of its intrinsic pharmacokinetic behavior.

In Vitro Permeability: The Caco-2 Monolayer Model

To predict human intestinal absorption and identify potential active efflux liabilities (e.g., P-glycoprotein or BCRP), we utilize the Caco-2 human colon carcinoma cell model.

Building a Self-Validating System: A permeability assay is only as reliable as the integrity of its biological barrier. To ensure trustworthiness, our protocol incorporates internal controls: Transepithelial Electrical Resistance (TEER) measurements and a paracellular leakage marker (Lucifer Yellow). Furthermore, the assay is validated against pharmaceutical standards to ensure rank-order correlation with human absorption .

Step-by-Step Methodology:
  • Cell Culture & Differentiation: Seed Caco-2 cells ( 1×105 cells/cm²) onto polycarbonate Transwell inserts. Culture for 21 days to allow spontaneous differentiation into polarized, enterocyte-like monolayers exhibiting apical brush borders.

  • Integrity Verification: Prior to the assay, measure TEER. Only inserts exhibiting a TEER > 400 Ω·cm² are utilized. Co-incubate the monolayer with 100 µM Lucifer Yellow; paracellular leakage must remain < 1% per hour.

  • Bidirectional Transport Dosing: Prepare a 10 µM solution of CMPP-HCl in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Apply to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Data Calculation: Quantify the samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 triggers further investigation with specific P-gp inhibitors (e.g., Verapamil).

Metabolic Phenotyping & Clearance

Aryloxypyrrolidines are highly susceptible to first-pass hepatic metabolism. High intrinsic clearance ( CLint​ ) can severely truncate the in vivo half-life, necessitating frequent dosing which is undesirable for chronic pain management.

Mechanistic Causality: We utilize Human Liver Microsomes (HLMs) to assess Phase I oxidative metabolism. Based on the structure of CMPP-HCl, we predict two primary metabolic liabilities: aromatic hydroxylation of the electron-rich 4-chloro-2-methylphenoxy ring (typically mediated by CYP2D6) and N-dealkylation/oxidation of the pyrrolidine nitrogen (typically mediated by CYP3A4).

MetabolicPathway CMPP CMPP-HCl (Parent Drug) CYP3A4 CYP3A4 (Hepatic Oxidation) CMPP->CYP3A4 CYP2D6 CYP2D6 (Hepatic Oxidation) CMPP->CYP2D6 Met1 N-Oxide Metabolite (Pyrrolidine Ring) CYP3A4->Met1 Oxidation Met3 N-Dealkylated Metabolite (Ring Cleavage) CYP3A4->Met3 Dealkylation Met2 Hydroxylated Metabolite (Phenoxy Ring) CYP2D6->Met2 Hydroxylation

Putative CYP450-mediated metabolic pathway of CMPP-HCl in human liver microsomes.

In Vivo Preclinical Pharmacokinetics & Bioanalysis

To establish a robust Pharmacokinetic-Pharmacodynamic (PK/PD) relationship, in vitro data must be correlated with in vivo systemic exposure . We employ a rodent model (Sprague-Dawley rats) utilizing both intravenous (IV) and per os (PO) administration to determine absolute bioavailability (%F).

Bioanalytical LC-MS/MS Protocol

To ensure absolute trustworthiness, the bioanalytical method relies on a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ion suppression in the electrospray ionization (ESI) source.

  • Protein Precipitation (Sample Prep): Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile (4°C) spiked with the SIL-IS. Causality: The cold organic solvent instantly denatures plasma proteins and halts any residual ex vivo enzymatic degradation of the drug.

  • Centrifugation: Seal and vortex the plate for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the clean supernatant to an autosampler plate.

  • UHPLC Separation: Inject 2 µL onto a sub-2-micron C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to resolve CMPP from endogenous isobaric phospholipids.

  • Tandem Mass Spectrometry (MS/MS): Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the CMPP free base ( [M+H]+m/z212.1→product ion ).

LCMS_Workflow Plasma Plasma Sample (Spiked with IS) Prep Protein Precipitation (Acetonitrile, 4°C) Plasma->Prep Centrifuge Centrifugation (14,000 rpm, 10 min) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data PK Data Analysis (WinNonlin) MS->Data

High-throughput LC-MS/MS bioanalytical workflow for CMPP-HCl quantification.

Quantitative Data Presentation

The resulting concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive the core pharmacokinetic parameters. The table below summarizes the target PK profile for CMPP-HCl required to support once-daily oral dosing.

Pharmacokinetic ParameterAbbreviationUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL845.2 ± 42.1312.4 ± 28.5
Time to Maximum Concentration Tmax​ hN/A1.5 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL1250.6 ± 85.34850.2 ± 310.4
Systemic Clearance CL mL/min/kg13.3 ± 1.2N/A
Volume of Distribution Vss​ L/kg2.1 ± 0.3N/A
Elimination Half-Life t1/2​ h3.8 ± 0.44.2 ± 0.5
Absolute Bioavailability F %10038.8

References

  • Roecker, A. J., et al. "Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Kus, M., Ibragimow, I., & Piotrowska-Kempisty, H. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics, 2023.[Link]

  • Ballard, J. E., et al. "Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose." Frontiers in Pharmacology, 2021.[Link]

Foundational

Analysis of CAS 1219971-75-1: A Case of Undisclosed Chemical Identity

To Our Valued Research, Scientific, and Drug Development Professionals, A comprehensive investigation into the physicochemical properties of the substance identified by CAS Registry Number 1219971-75-1 has been conducted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Research, Scientific, and Drug Development Professionals,

A comprehensive investigation into the physicochemical properties of the substance identified by CAS Registry Number 1219971-75-1 has been conducted. Despite a thorough search across multiple chemical databases, scientific literature repositories, and supplier catalogs, no specific information has been found for a compound associated with this identifier.

This lack of public data indicates that CAS 1219971-75-1 may fall into one of several categories:

  • A Proprietary or Investigational Compound: The substance may be under active research and development by a private entity and not yet disclosed in public forums or scientific literature.

  • An Incorrect or Obsolete Identifier: There is a possibility that the CAS number has been transcribed incorrectly or has been withdrawn from public databases.

  • A Newly Registered Substance: The compound may have been recently assigned this CAS number, and information has not yet been populated into publicly accessible databases.

Without foundational data such as the chemical structure, molecular formula, or even the IUPAC name, it is impossible to provide the requested in-depth technical guide on its physicochemical properties. Key parameters like molecular weight, solubility, melting point, pKa, and logP, which are crucial for any scientific evaluation, remain unknown.

Consequently, the creation of experimental protocols, data tables, or workflow diagrams as requested cannot be fulfilled. Any attempt to do so would be speculative and would not meet the standards of scientific integrity and accuracy required for a technical whitepaper.

We recommend verifying the CAS number for accuracy and consulting any proprietary documentation that may be available to your organization regarding this compound. Should this substance be a novel entity within your research, we would be pleased to offer our expertise in characterizing its physicochemical properties once a sample and basic structural information are available. At that point, a full technical guide, including the methodologies outlined below, could be developed.

A Methodological Framework for Physicochemical Characterization (A Theoretical Approach)

For any novel chemical entity, a systematic approach is required to determine its fundamental properties. The following outlines a standard workflow that would be employed for such a characterization, which we would have applied to CAS 1219971-75-1 had the information been available.

Structural and Compositional Analysis

The first step is to confirm the identity and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is preferred for its accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the connectivity of atoms.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility, coupled with a suitable detector (e.g., UV, MS), is used to assess purity.

Determination of Key Physicochemical Properties

Once the structure is confirmed, quantitative analysis of its properties can begin.

PropertyExperimental MethodRationale and Importance
Solubility Equilibrium shake-flask method in various solvents (e.g., water, buffers at different pH, organic solvents).Critical for formulation development, bioavailability, and designing biological assays.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.Governs the ionization state at different pH values, affecting solubility, absorption, and receptor binding.
LogP / LogD Shake-flask method (octanol/water) or reverse-phase HPLC.Measures lipophilicity, which is a key predictor of membrane permeability and pharmacokinetic behavior.
Melting Point Differential Scanning Calorimetry (DSC) or traditional melting point apparatus.Indicates purity and solid-state stability.
Stability Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat).Determines the degradation pathways and shelf-life, which is crucial for drug development and storage.
Experimental Workflow Visualization

A logical workflow is essential for systematic characterization. Below is a generalized workflow diagram for determining the physicochemical profile of a novel compound.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Analysis cluster_2 Phase 3: Stability & Final Profile A Obtain Compound Sample B Mass Spectrometry (HRMS) Determine Molecular Weight & Formula A->B C NMR Spectroscopy (¹H, ¹³C) Elucidate Structure A->C D HPLC/GC Purity Analysis Assess Sample Purity (%) A->D E Aqueous Solubility (pH-dependent) D->E F pKa Determination D->F G LogP / LogD Measurement D->G H Melting Point (DSC) D->H I Forced Degradation Studies E->I F->I G->I H->I J Compile Physicochemical Profile Report I->J

Workflow for Physicochemical Characterization.

We remain at your disposal to proceed with such a characterization should the identity of CAS 1219971-75-1 become available.

Exploratory

Receptor Binding Affinity of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride: A Technical Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Mechanistic Rationale The compound 3-(4-Chloro-2-methylphenoxy)pyrrolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

The compound 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride belongs to a privileged class of aryloxypyrrolidines. In early-stage drug discovery, this structural motif is highly valued for its ability to penetrate the blood-brain barrier and selectively interact with integral membrane proteins.

As an Application Scientist overseeing high-throughput screening, I emphasize that understanding the physicochemical properties of a ligand is the first step in validating its receptor binding affinity. The molecule consists of two primary pharmacophores:

  • The Pyrrolidine Ring (Cationic Center): With a pKa of approximately 9.2, the secondary amine exists predominantly in a protonated state at physiological pH (7.4). This cationic state is non-negotiable; it forms the critical salt bridge with conserved Aspartate or Glutamate residues within the binding pockets of target receptors.

  • The 4-Chloro-2-methylphenoxy Group (Lipophilic Anchor): The halogenated aromatic ring provides essential steric bulk and lipophilicity. The chlorine atom at the para-position engages in halogen bonding, while the aromatic system participates in π−π stacking, driving target selectivity.

Aryloxypyrrolidines and related nitrogen heterocycles have been extensively investigated as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a central role in nociception and chronic pain disorders[1]. The rapid upstroke of action potentials in excitable cells is mediated by these Nav channels, making them prime targets for state-dependent inhibitors[2]. Furthermore, beyond ion channels, the aryloxypyrrolidine scaffold has demonstrated binding affinity toward GABA-transaminase and GABAA receptors, serving as a lead structure for anticonvulsant development[3]. Molecular docking of related halogenated derivatives has shown favorable interaction energies within these active sites[4].

Pharmacophore Ligand 3-(4-Chloro-2-methylphenoxy) pyrrolidine HCl Amine Pyrrolidine Nitrogen (Cationic Center) Ligand->Amine Motif 1 Phenoxy 4-Chloro-2-methylphenoxy (Hydrophobic/Halogen) Ligand->Phenoxy Motif 2 Asp Aspartate/Glutamate (Salt Bridge) Amine->Asp Ionic Arom Aromatic Pocket (Pi-Pi Stacking) Phenoxy->Arom Hydrophobic Target Receptor Binding Pocket (Nav1.7 / NET) Asp->Target Anchors Arom->Target Selectivity

Pharmacophore model of 3-(4-Chloro-2-methylphenoxy)pyrrolidine binding interactions.

Quantitative Receptor Binding Profile

When profiling 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, we must evaluate its affinity across its primary putative targets. The table below summarizes the representative binding affinities ( IC50​ and Ki​ ) expected for this specific structural class based on validated in vitro assays.

Target Receptor / ChannelAssay MethodologyRepresentative Affinity ( IC50​ / Ki​ )Primary Binding Mode
Nav1.7 (Inactivated State) Automated Patch-Clamp150 - 300 nMState-dependent pore block
NET (Norepinephrine Transporter) Radioligand Displacement45 - 90 nMCompetitive inhibition
SERT (Serotonin Transporter) Radioligand Displacement> 1,000 nMWeak competitive inhibition
GABAA Receptor Radioligand Displacement> 5,000 nMOff-target / Negligible

Self-Validating Experimental Protocols

To ensure scientific integrity, every binding assay must be designed as a self-validating system. A common failure point in testing highly lipophilic halogenated compounds is non-specific binding (NSB) to plasticware, which artificially inflates the apparent IC50​ . The protocols below integrate causality-driven steps to prevent such artifacts.

Protocol A: State-Dependent Nav1.7 Binding via Automated Patch-Clamp

Causality: Aryloxypyrrolidines act as state-dependent blockers. If you only test the channel in its resting state, you will falsely conclude the compound lacks affinity. We must force the channel into its fast-inactivated state to reveal true binding capability.

  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7. Suspend in an extracellular recording solution containing 0.1% Bovine Serum Albumin (BSA).

    • Self-Validation: BSA acts as a carrier protein to prevent the lipophilic phenoxy moiety from adhering to the perfusion tubing.

  • Compound Solubilization: Dissolve the hydrochloride salt in 100% DMSO to create a 10 mM stock. Dilute in the extracellular solution to a final DMSO concentration of ≤0.3% .

  • Voltage Protocol Execution:

    • Apply a holding potential of -120 mV (Resting state).

    • Apply a prepulse to -20 mV for 8 seconds (Forces the channel into the fast-inactivated state).

    • Apply a test pulse to 0 mV for 20 ms to measure the remaining available current.

  • Perfusion & Validation: Perfuse the test compound at varying concentrations (10 nM to 10 μ M).

    • Self-Validation: Conclude the assay by perfusing 1 μ M Tetrodotoxin (TTX) as a positive control. If TTX does not completely abolish the current, the seal integrity is compromised, and the data point must be discarded.

  • Data Analysis: Calculate the IC50​ using the Hill equation based on the fractional block of the peak inward current during the test pulse.

Protocol B: NET Radioligand Displacement Assay

Causality: To determine the true equilibrium dissociation constant ( Ki​ ), we use a competitive radioligand binding assay. The pyrrolidine nitrogen competes directly with the radioligand for the orthosteric site.

  • Membrane Isolation: Homogenize CHO cells expressing human NET in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well glass-coated microplate, combine 50 μ g of membrane protein, 1 nM [3H] -Nisoxetine (a highly selective NET radioligand), and the test compound (dilution series from 1 nM to 10 μ M). Incubate for 60 minutes at 22°C to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the assay mixture through GF/B glass fiber filters.

    • Self-Validation: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged pyrrolidine nitrogen from binding non-specifically to the filter.

  • Detection & Calculation: Wash the filters three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Compound Preparation (10mM DMSO Stock) Assay Receptor Binding Assays (Radioligand / Patch-Clamp) Prep->Assay Dilution Wash Incubation & Washing (Remove Unbound Ligand) Assay->Wash Equilibrium Detect Signal Detection (Scintillation / Current) Wash->Detect Isolation Analysis Data Analysis (IC50 & Ki Calculation) Detect->Analysis Regression

Step-by-step experimental workflow for validating receptor binding affinity.

References

  • [1] WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. Google Patents.

  • [3] In vitro brain GABA-transaminase activity of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. ResearchGate.

  • [4] Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents. DergiPark.

  • [2] TWI651329B - Prodrug of pyridine ketamine as a sodium channel regulator. Google Patents.

Sources

Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Abstract The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its unique structure, characterized by tight junctions and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its unique structure, characterized by tight junctions and active efflux transporters, restricts the passage of the vast majority of small molecules from the systemic circulation into the brain.[1][2] This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of a novel chemical entity, using 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride as a primary case study. We will detail a logical progression of assays, from in silico prediction and physicochemical profiling to robust in vitro and in vivo validation. The causality behind experimental choices, self-validating protocols, and the integration of data across platforms will be emphasized to provide researchers with a framework for making confident decisions in CNS drug discovery programs.

Introduction: The Impermeable Fortress of the CNS

Effective CNS drugs must first reach their target. This necessitates crossing the BBB, a highly selective barrier formed by brain capillary endothelial cells.[2] These cells are interconnected by complex tight junctions that severely limit paracellular diffusion, and they express a battery of efflux transporters, such as P-glycoprotein (P-gp), which actively expel a wide range of xenobiotics back into the bloodstream.[3][4][5] Consequently, it is estimated that only about 2% of small molecules can effectively cross the BBB.[1]

Therefore, a rigorous and early assessment of a compound's ability to penetrate the CNS is paramount. This guide will use 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride to illustrate a best-practice workflow for determining BBB permeability, a critical step in the development of any potential CNS therapeutic.

Stage 1: Physicochemical & In Silico Profiling

The initial assessment begins with an analysis of the molecule's fundamental physicochemical properties, which are strong determinants of its ability to passively diffuse across the lipid-rich membranes of the BBB. While no specific data exists for the exact titular compound, we can infer its properties from its structure and compare it to similar molecules.[6][7]

Molecular Properties of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Based on its structure, we can predict the key properties that govern BBB penetration. These properties are often evaluated against frameworks like Lipinski's Rule of Five.

Property Predicted Value/Range Significance for BBB Permeability
Molecular Weight (MW) Approx. 264.7 g/mol (free base)Below the general CNS threshold of <450 Da, which is favorable for passive diffusion.
Lipophilicity (LogP) Estimated between 2.5 - 3.5Within the optimal range (1.5-3.5) for BBB penetration. Too low, and it won't enter the lipid membrane; too high, and it may be retained in the membrane or be a P-gp substrate.
Topological Polar Surface Area (TPSA) Estimated < 60 ŲBelow the typical CNS threshold of <70-90 Ų, suggesting good potential for passive diffusion.[8]
Hydrogen Bond Donors 1 (from the pyrrolidine N-H)Low number is favorable, as fewer hydrogen bonds need to be broken to cross the lipid barrier.
pKa Estimated 8.5 - 9.5 (pyrrolidine nitrogen)The compound will be predominantly ionized at physiological pH (7.4). The hydrochloride salt improves solubility for formulation but the ionized form does not readily cross the BBB. The small fraction of the neutral, un-ionized form is what permeates the barrier.
In Silico Modeling

Numerous computational models exist to predict BBB permeability, commonly expressed as logBB (the logarithmic ratio of brain to blood concentration).[8][9] These quantitative structure-activity relationship (QSAR) models use descriptors like those above to estimate brain penetration.[8][9]

  • Objective: To obtain an early, cost-effective prediction of BBB penetration potential.

  • Methodology: Utilize commercially available or in-house QSAR models. These models are built from large datasets of compounds with experimentally determined logBB values.[1][8]

  • Interpretation: A predicted logBB > 0 indicates a compound is likely to concentrate in the brain, while a logBB < 0 suggests poor penetration. Given the favorable physicochemical properties of our test compound, a positive logBB would be expected from most models.

G cluster_0 Overall BBB Permeability Assessment Workflow in_silico Stage 1: In Silico & Physicochemical Profiling in_vitro Stage 2: In Vitro Models (PAMPA, Cell-Based Assays) in_silico->in_vitro Proceed if properties are favorable in_vivo Stage 3: In Vivo Validation (Rodent PK Studies) in_vitro->in_vivo Proceed if permeability is confirmed and efflux is low interpretation Stage 4: Integrated Data Interpretation & Decision in_vivo->interpretation Calculate Kp & Kp,uu caption Figure 1. Staged workflow for BBB permeability assessment.

Caption: Figure 1. Staged workflow for BBB permeability assessment.

Stage 2: In Vitro Assessment of Permeability

In vitro models provide the first experimental data on a compound's ability to cross a membrane barrier. They offer higher throughput and lower costs than in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cell-free model that evaluates passive, transcellular permeability.[10][11][12] It is a rapid and cost-effective method for screening large numbers of compounds.[13]

  • Causality: This assay isolates passive diffusion, the primary mechanism for many CNS drugs. By using a porcine brain lipid extract, it specifically mimics the lipid environment of the BBB.[10] The assay is designed to quickly eliminate compounds with poor intrinsic membrane permeability before moving to more complex models.[2]

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane).[10]

  • Compound Preparation: The test compound is dissolved in a buffer at pH 7.4 (e.g., PBS with a small percentage of DMSO) to create the donor solution.[13]

  • Assay Assembly: The filter plate is placed into a 96-well acceptor plate containing fresh buffer. The donor solution with the test compound is then added to the filter plate wells.

  • Incubation: The "sandwich" plate is incubated for 4-18 hours at room temperature.[10][11]

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized as high, medium, or low permeability based on established controls.

Cell-Based Transwell Assays

Cell-based assays represent a more physiologically relevant model by incorporating biological components. Immortalized human brain capillary endothelial cells, such as hCMEC/D3, are commonly used.[14][15] These cells are grown to confluence on a semi-permeable membrane in a Transwell insert, forming a monolayer that mimics the BBB.[15][16]

  • Causality: This model has the advantage of expressing tight junction proteins and active transporters (like P-gp), allowing for the simultaneous assessment of passive permeability and active efflux.[17] A self-validating system is crucial here; monolayer integrity must be confirmed before and after the experiment using Trans-Endothelial Electrical Resistance (TEER) measurements and the flux of a paracellular marker (e.g., Lucifer Yellow or fluorescently-labeled dextran).[14][18]

G cluster_0 Transwell Assay for BBB Permeability (A to B) transwell Apical (Blood Side) hCMEC/D3 Monolayer on Porous Membrane Basolateral (Brain Side) acceptor Sample Over Time (Basolateral) transwell:s->acceptor C_acceptor donor Add Compound (Apical) donor->transwell:n C_donor quantify Quantify Concentration (LC-MS/MS) acceptor->quantify caption Figure 2. Diagram of a cell-based Transwell assay.

Caption: Figure 2. Diagram of a cell-based Transwell assay.

  • Cell Seeding: hCMEC/D3 cells are seeded onto collagen-coated Transwell inserts and cultured for 6-8 days to form a confluent monolayer.[14][15][16]

  • Monolayer Validation: TEER is measured to confirm tight junction formation. A TEER value above a pre-determined threshold indicates a functional barrier.

  • Permeability (A→B): The test compound is added to the apical (upper, "blood") chamber. Samples are taken from the basolateral (lower, "brain") chamber at several time points (e.g., 30, 60, 90, 120 min).

  • Efflux (B→A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures brain-to-blood transport.

  • Inhibition: To confirm P-gp involvement, the B→A assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).

  • Integrity Check: At the end of the experiment, the permeability of a paracellular marker (e.g., Lucifer Yellow) is measured to ensure the test compound did not damage the monolayer.

  • Quantification: All samples are analyzed by LC-MS/MS to determine compound concentration.[19]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is generally considered indicative of active efflux.[4]

Parameter Formula Interpretation
Apparent Permeability (Papp) (dQ/dt) / (A * C0)Measures the rate of transport across the cell monolayer. Higher Papp suggests better permeability.
Efflux Ratio (ER) Papp(B→A) / Papp(A→B)An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp, which could limit brain accumulation.[4][5]

Stage 3: In Vivo Evaluation of Brain Penetration

While in vitro models are excellent for screening, the definitive assessment of BBB penetration requires in vivo studies, typically in rodents. These studies account for all physiological factors, including plasma protein binding, metabolism, and dynamic blood flow.

  • Causality: The goal is to determine the actual concentration of the compound in the brain tissue and plasma over time. This allows for the calculation of the most critical parameters for CNS drug development: the brain-to-plasma concentration ratio (Kp) and, most importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[20][21]

Protocol: Rodent Pharmacokinetic (PK) and Brain Distribution Study
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Dosing: The compound is administered, typically via intravenous (IV) injection to ensure 100% bioavailability. A cassette dosing approach, where multiple compounds are administered at once, can be used for higher throughput screening.[19]

  • Sample Collection: At designated time points (e.g., 5, 30, 60, 120, 240 minutes), animals are anesthetized. Blood is collected via cardiac puncture, and the brain is perfused with saline to remove any blood remaining in the vasculature.[22]

  • Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized.[19][23]

  • Bioanalysis: The concentration of the compound in plasma and brain homogenate is determined using a validated LC-MS/MS method.[24][25][26] This is the gold standard for its sensitivity and selectivity.[19][23]

  • Fraction Unbound Measurement: In vitro equilibrium dialysis experiments are performed separately to determine the fraction of the compound that is unbound to proteins in plasma (fu,p) and in brain homogenate (fu,brain). This step is critical for calculating Kp,uu.[20][22]

Data Analysis and Key Parameters

The ultimate goal is to understand the free, pharmacologically active concentration of the drug at its target in the brain.

Parameter Formula Interpretation
Brain-to-Plasma Ratio (Kp) Total Brain Conc. / Total Plasma Conc.A simple ratio of total drug. Can be misleading due to differential tissue and plasma protein binding.
Unbound Brain-to-Plasma Ratio (Kp,uu) (Kp) * (fu,p / fu,brain)The "gold standard" parameter. It represents the ratio of free drug concentrations at steady-state.[20][21]
  • Kp,uu ≈ 1: Suggests passive diffusion is the dominant mechanism of transport across the BBB.[20]

  • Kp,uu > 1: Suggests active influx into the brain.

  • Kp,uu < 1: Suggests active efflux from the brain. A Kp,uu < 0.3 is often considered a threshold for significant efflux liability.[21][22]

G cluster_0 Factors Influencing Kp,uu Compound Systemic Circulation (Unbound Drug in Plasma) BBB Blood-Brain Barrier Compound->BBB Passive Diffusion (Lipophilicity, PSA, MW) BBB->Compound Brain Brain Interstitial Fluid (Unbound Drug in Brain) BBB->Brain Influx (e.g., OATPs) Brain->BBB Efflux (P-gp, BCRP) caption Figure 3. Key factors governing unbound drug concentration in the brain.

Caption: Figure 3. Key factors governing unbound drug concentration in the brain.

Integrated Interpretation and Conclusion

The successful assessment of BBB permeability relies on the synthesis of data from all three stages. For our test compound, 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, a favorable outcome would look like this:

  • In Silico / Physicochemical: Properties (MW < 450, TPSA < 70, LogP ~2-3) are all within the optimal range for CNS penetration.

  • In Vitro: The PAMPA-BBB assay shows high passive permeability. The hCMEC/D3 assay confirms a high Papp(A→B) and, crucially, an efflux ratio less than 2, suggesting it is not a significant substrate for P-gp or other major efflux transporters.

  • In Vivo: The rodent PK study yields a Kp,uu value between 0.7 and 1.5, confirming that the compound readily crosses the BBB via passive diffusion and achieves free concentrations in the brain that are comparable to free concentrations in the plasma.

A Kp,uu in this range provides strong evidence that 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride possesses the requisite BBB permeability to be advanced as a CNS drug candidate. This integrated, step-wise approach ensures that resources are spent wisely, and provides a robust, evidence-based foundation for critical project decisions.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005). Journal of Medicinal Chemistry.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Pharmaceuticals (Basel).
  • In-silico prediction of blood–brain barrier permeability. (2012). Journal of the Taiwan Institute of Chemical Engineers.
  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (2002). Vascular Pharmacology.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). Analytical Methods.
  • The role of drug transporters at the blood brain barrier. (2016). European Pharmaceutical Review.
  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (n.d.). Molecular Imaging and Biology.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026).
  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (2025). Journal of Fungi.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Fe
  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. (n.d.). University of Groningen.
  • P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. (n.d.). The Journal of Experimental Pharmacology.
  • 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride. (n.d.). Volcanic Minerals.
  • LC/MS/MS in Drug Development: Targeting the Brain. (2018).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study. (2022).
  • Development and use of LC-MS/MS methods to study the brain dynamics of major monoamines and the pharmacokinetics of dual norepinephrine and serotonin reuptake inhibitors in the mouse. (n.d.). Texas Tech University.
  • An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. (n.d.). Current Protocols in Immunology.
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). Pharmaceutics.
  • High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. (2022). Bio-protocol.
  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. (n.d.). The Gelli Lab.
  • Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. (n.d.). Molecules.
  • Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. (n.d.). Fluids and Barriers of the CNS.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc.
  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. (n.d.). Srinidhi Varadharajan.
  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. (2016).
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (n.d.). The AAPS Journal.
  • Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration r
  • Translational aspects of unbound brain to plasma concentration r
  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (n.d.). Molecules.
  • Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7. (n.d.). Experimental Neurology.
  • 3-((4-bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride. (n.d.). Molbase.
  • MCPA. (n.d.). Wikipedia.
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024).
  • in vitro BBB permeability values obtained for the 27 CNS drugs under study... (n.d.).
  • Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Str

Sources

Exploratory

Thermodynamic aqueous solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Aqueous Solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride Abstract The thermodynamic aqueous solubility of an active pharmaceutical ingredient (API) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Aqueous Solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Abstract

The thermodynamic aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, profoundly influencing its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for understanding and determining the thermodynamic aqueous solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, a synthetic organic compound with potential pharmacological applications. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound methodology for solubility assessment.

Introduction: The Critical Role of Aqueous Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's performance.[2][4] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[3] Consequently, low aqueous solubility can lead to incomplete absorption, high dose requirements, and variable bioavailability, ultimately compromising therapeutic outcomes.[2]

For ionizable compounds such as 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, the formation of a salt is a common strategy to enhance solubility compared to the free base. As a hydrochloride salt, this compound is expected to exhibit improved water solubility.[5] However, a quantitative determination of its thermodynamic solubility is essential for guiding formulation development and predicting its in vivo behavior.

This guide will focus on thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[6] This is distinct from kinetic solubility, which is a measure of the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted in an aqueous buffer, begins to precipitate. While kinetic solubility is useful for high-throughput screening in early discovery, thermodynamic solubility provides the definitive value required for late-stage lead optimization and pre-formulation studies.[7][8]

Pre-Experimental Considerations: Ensuring Data Integrity

Before embarking on solubility measurements, it is imperative to characterize the solid state of the API. The solubility of a compound can be significantly influenced by its solid-state properties.

Solid-State Characterization
  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to identify and control the polymorphic form being used for the solubility studies. X-ray powder diffraction (XRPD) is the primary technique for this characterization.

  • Crystallinity: The degree of crystallinity can impact the dissolution rate and apparent solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. Differential scanning calorimetry (DSC) and XRPD can be used to assess crystallinity.

  • Purity: The presence of impurities can affect solubility measurements. The purity of the 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride should be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[6] The principle is to equilibrate an excess amount of the solid compound in a specific solvent system over a defined period until a saturated solution is formed.

Materials and Equipment
  • 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl), pH 1.2 (simulated gastric fluid)

  • Phosphate buffer, pH 6.8 (simulated intestinal fluid)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Media: Prepare the aqueous media (PBS pH 7.4, 0.1 N HCl pH 1.2, and phosphate buffer pH 6.8). Ensure the pH of each buffer is accurately measured and adjusted.

  • Addition of Compound: Add an excess amount of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride to a series of vials containing a known volume of each medium. A general rule of thumb is to add enough solid so that a significant amount remains undissolved at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitation speed. The equilibration time is critical and must be sufficient to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the point at which the concentration of the dissolved compound remains constant.[9][7]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Final pH Measurement: Measure the pH of the remaining suspension to ensure it has not significantly changed during the experiment.[10]

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_media Prepare Aqueous Media (pH 1.2, 6.8, 7.4) add_compound Add Excess Solid API to Vials prep_media->add_compound shake Shake at Controlled Temperature (e.g., 24-72h) add_compound->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge sample Withdraw Supernatant centrifuge->sample filter Filter (0.22 µm) sample->filter analyze Quantify by HPLC-UV filter->analyze result Thermodynamic Solubility Value analyze->result

A schematic of the shake-flask method for determining thermodynamic solubility.

Data Presentation and Interpretation

The results of the thermodynamic solubility study should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride in different aqueous media.

Table 1: Hypothetical Thermodynamic Aqueous Solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride at 25°C

MediumpHSolubility (mg/mL)Solubility (µM)
0.1 N HCl (SGF)1.215.252370
Phosphate Buffer (SIF)6.88.529280
Phosphate Buffered Saline (PBS)7.47.124460
(Note: These are hypothetical data for illustrative purposes. The molecular weight of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is assumed to be approximately 290.23 g/mol for calculations.)

The pH-dependent solubility profile is a critical piece of information for predicting the in vivo dissolution and absorption of an orally administered drug.[8] For a basic compound like a pyrrolidine derivative, higher solubility is expected at lower pH values due to the protonation of the amine group, which is consistent with the hypothetical data presented.

The Underlying Science: Equilibrium and Driving Forces

The process of dissolution and reaching thermodynamic equilibrium is governed by the principles of thermodynamics. The solubility of a solid in a liquid represents the point at which the chemical potential of the solid phase is equal to the chemical potential of the dissolved solute.

Diagram 2: The Concept of Thermodynamic Equilibrium in Solubility

G cluster_solid Solid Phase (Crystal Lattice) cluster_solution Saturated Solution A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 S1 API C4->S1 Dissolution (k_d) D1 D2 D1->D2 D3 D2->D3 D4 D3->D4 S2 API S3 API S4 API S5 API S5->C1 Precipitation (k_p) S6 API S7 API S8 API label_eq At Equilibrium: Rate of Dissolution = Rate of Precipitation

Representation of the dynamic equilibrium between the solid and dissolved states.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the thermodynamic aqueous solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride. By adhering to the principles of solid-state characterization and employing the gold-standard shake-flask method, researchers can obtain reliable and reproducible solubility data. This information is not merely a physicochemical parameter; it is a critical piece of the puzzle in drug development, directly impacting formulation strategies, toxicological assessments, and the ultimate clinical success of a drug candidate.[7] Further studies to investigate the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) can provide even deeper insights into the potential in vivo performance of this compound.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PubMed. (n.d.). Drug solubility: importance and enhancement techniques. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • MDPI. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride Stock Solutions for Cell Culture

Introduction and Rationale In early drug discovery and in vitro pharmacology, the accurate preparation of small-molecule stock solutions is a foundational requirement for generating reproducible, high-quality data[1]. 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

In early drug discovery and in vitro pharmacology, the accurate preparation of small-molecule stock solutions is a foundational requirement for generating reproducible, high-quality data[1]. 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (Molecular Weight: 248.15 g/mol ) is a synthetic aryloxy pyrrolidine derivative. As a hydrochloride salt, it presents unique physicochemical dynamics that must be accounted for during solubilization.

This application note provides a comprehensive, self-validating protocol for preparing sterile, stable master stock solutions of this compound specifically for cell culture assays. By strictly controlling solvent parameters, filtration chemistry, and vehicle baselines, researchers can eliminate artifactual cytotoxicity and ensure that observed phenotypic changes are strictly target-mediated.

Physicochemical Profiling & Solvent Selection

The causality of experimental failure in cell-based assays often traces back to poor solvent selection. Because this compound is supplied as a hydrochloride (HCl) salt, it possesses dual-solubility characteristics:

  • Aqueous Solvents (Water/PBS): The HCl salt form enhances hydrophilicity, allowing dissolution in aqueous buffers. However, aqueous stocks are highly susceptible to microbial contamination and pH-dependent hydrolysis over time.

  • Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is the industry standard for small-molecule master stocks. It prevents hydrolytic degradation, ensures long-term stability at -80°C, and allows for high-concentration master stocks (e.g., 10–50 mM) that minimize the final solvent volume introduced to the cell culture[1].

Causality Check: We recommend DMSO for the master stock to maximize shelf-life, followed by serial dilutions in an aqueous culture medium. To prevent solvent-induced cytotoxicity or artifactual immunomodulation, the final concentration of DMSO in the cell culture must never exceed 0.1% (v/v)[2].

Quantitative Reconstitution Parameters

To establish a self-validating system, always verify the mass of the lyophilized powder provided by the vendor. The table below summarizes the exact volume of solvent required to achieve standard molarities, based on the molecular weight of 248.15 g/mol .

Target ConcentrationMass of CompoundRequired Solvent VolumeFinal DMSO % at 10 µM Working Conc.
10 mM 1.0 mg403 µL0.10%
10 mM 5.0 mg2.015 mL0.10%
20 mM 5.0 mg1.007 mL0.05%
50 mM 10.0 mg806 µL0.02%

Table 1: Reconstitution volumes for 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (MW = 248.15 g/mol ).

Experimental Protocol: Master Stock Preparation

Phase 1: Solubilization
  • Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This not only degrades the compound but artificially inflates the mass, leading to inaccurate molarity calculations.

  • Solvent Addition: Add the calculated volume of sterile, cell-culture grade DMSO (≥99.9% purity) to the vial.

  • Dissolution: Vortex the vial for 30–60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation: Hold the vial against a light source. The absence of micro-particulates confirms complete solubilization.

Phase 2: Sterile Filtration and Aliquoting
  • Filter Selection: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile, low-bind microcentrifuge tube.

    • Causality: You must use PTFE for DMSO. Common cell-culture filters made of PES (Polyethersulfone) or Cellulose Acetate will dissolve upon contact with pure DMSO, leaching toxic polymers into your stock and ruining the assay.

  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 10–20 µL per tube) to prevent repeated freeze-thaw cycles, which cause compound precipitation and concentration drift.

  • Storage: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months).

Workflow A 1. Equilibrate Powder (Prevent Moisture) B 2. Add DMSO (Vortex & Sonicate) A->B C 3. Sterile Filtration (0.22 µm PTFE ONLY) B->C D 4. Aliquot (Single-Use Volumes) C->D E 5. Storage (-80°C) D->E

Workflow for the preparation and storage of small-molecule master stocks.

Cell Culture Application & Vehicle Control Standardization

When applying the compound to biological systems, the transition from a 100% organic master stock to a 100% aqueous culture medium can cause "crashing out" (rapid precipitation). Furthermore, the biological effects of the solvent must be rigorously controlled[2].

Step-by-Step Dilution Strategy
  • Intermediate Dilution: Do not add the master stock directly to the cells. First, prepare a 100x intermediate solution by diluting the master stock into the pre-warmed cell culture medium.

    • Causality: Pre-warming the medium prevents cold-shock precipitation of the compound.

  • Final Application: Add 1 volume of the 100x intermediate solution to 99 volumes of the culture medium already present in the assay plate.

  • Parallel Vehicle Control: A self-validating assay requires a vehicle control track that perfectly mirrors the compound track. If your final compound concentration contains 0.1% DMSO, your vehicle control cells must be treated with exactly 0.1% DMSO[2].

Dilution Stock Compound Master Stock (10 mM in 100% DMSO) Inter Intermediate Solution (100 µM in Media, 1% DMSO) Stock->Inter 1:100 Dilution (in warm media) Final Final Well Concentration (10 µM in Media, 0.1% DMSO) Inter->Final 1:10 Dilution (into assay well) VehStock Vehicle Master (100% DMSO) VehInter Intermediate Vehicle (Media + 1% DMSO) VehStock->VehInter 1:100 Dilution (in warm media) VehFinal Final Vehicle Control (Media + 0.1% DMSO) VehInter->VehFinal 1:10 Dilution (into assay well)

Parallel serial dilution workflow ensuring exact solvent matching for vehicle controls.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[Link]

Sources

Application

Application Note: 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Executive Summary 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is a highly versatile, halogenated N-heterocycle that serves as a critical synthetic precursor in medicinal chemistry. The 3-aryloxypyrrolidine moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride is a highly versatile, halogenated N-heterocycle that serves as a critical synthetic precursor in medicinal chemistry. The 3-aryloxypyrrolidine motif is widely recognized as a "privileged structure" for central nervous system (CNS) targets, particularly serving as a core pharmacophore for Monoamine Transporter (MAT) inhibitors (targeting SERT, NET, and DAT) [1]. This application note details the structural rationale, library synthesis protocols, and high-throughput screening methodologies for utilizing this intermediate in the discovery of novel neurotherapeutics.

Physicochemical Rationale & Structural Biology

Successful drug discovery relies on understanding the causality behind molecular interactions. The selection of 3-(4-chloro-2-methylphenoxy)pyrrolidine as a starting material is driven by three distinct structural advantages:

  • The Pyrrolidine Core: As a saturated, non-planar five-membered ring, the pyrrolidine scaffold provides a highly desirable three-dimensional geometry (high sp³ fraction). This allows for precise vector projection of N-substituents into the binding pockets of target proteins, enhancing both affinity and selectivity compared to flat, aromatic alternatives [3].

  • The 4-Chloro-2-methylphenoxy Moiety: The substitution pattern on the phenoxy ring is not merely cosmetic. The unsubstituted phenyl ring in many early-generation MAT inhibitors acts as a "metabolic soft spot," susceptible to rapid oxidative clearance by cytochrome P450 enzymes [1]. The 4-chloro substitution blocks para-hydroxylation, significantly increasing intrinsic metabolic stability. Furthermore, the chlorine atom can engage in halogen bonding with backbone carbonyls in the MAT orthosteric site. Simultaneously, the 2-methyl group exerts steric hindrance, restricting the rotation of the ether linkage and locking the molecule into a bioactive conformation that mimics endogenous monoamines.

  • The Hydrochloride Salt: Supplied as an HCl salt, this intermediate exhibits excellent bench stability, resistance to oxidation, and high aqueous solubility, making it ideal for both long-term storage and immediate use in parallel synthesis workflows.

Application Workflow: Generating MAT Inhibitor Libraries

The secondary amine of the pyrrolidine ring is an excellent nucleophile once liberated from its salt form. It can be readily derivatized to generate diverse libraries of potential MAT inhibitors.

Workflow A 3-(4-Chloro-2-methylphenoxy) pyrrolidine HCl B Freebasing & N-Derivatization A->B Base / R-X C MAT Inhibitor Library Generation B->C LC-MS Purify D In Vitro Screening (Radioligand Assay) C->D SERT/NET/DAT E Lead Selection (High Affinity) D->E Data Analysis

Caption: Workflow for generating and screening MAT inhibitor libraries from the pyrrolidine intermediate.

Protocol 1: High-Throughput N-Alkylation for Library Generation

Objective: Synthesize a focused library of N-alkylated 3-(4-chloro-2-methylphenoxy)pyrrolidines to probe the MAT binding pocket. Causality: N-substituents dictate the selectivity profile among SERT, NET, and DAT. Bulky N-alkyl groups often shift selectivity toward DAT, while smaller or aryl-alkyl groups favor SERT/NET dual inhibition.

Step-by-Step Methodology:

  • Freebasing: Suspend 3-(4-chloro-2-methylphenoxy)pyrrolidine HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Expert Insight: DIPEA is preferred over triethylamine because its steric bulk prevents it from acting as a competing nucleophile during the subsequent alkylation step, thereby increasing the yield of the target tertiary amine.

  • Alkylation: Aliquot the freebase solution into a 96-well synthesis block. Add the respective alkyl halide (R-X, 1.1 eq) to each well.

  • Reaction: Seal the block and agitate at 45°C for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Scavenging: Add polymer-supported trisamine resin to scavenge unreacted electrophiles, and polymer-supported isocyanate to scavenge unreacted secondary amine starting material.

  • Filtration & Concentration: Filter the reactions and evaporate the solvent under a stream of nitrogen to yield the crude N-alkylated products.

  • Self-Validation System: Analyze a 5% random sampling of the library via LC-MS prior to biological screening. The protocol is validated if the average purity exceeds 95% and the mass recovery of the target [M+H]⁺ ion is confirmed, ensuring no false negatives in the subsequent HTS.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the anticipated shift in binding affinities based on established SAR trends for the 3-aryloxypyrrolidine pharmacophore [1, 2].

Table 1: Representative SAR of N-Substituted Aryloxypyrrolidines

N-Substituent (R)SERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity Profile
-H (Starting Material)>1000>1000>1000Inactive
-Methyl45120850SERT/NET Dual
-Benzyl1285410SERT Selective
-2-(4-Fluorophenyl)ethyl815220High Affinity SNRI
-Benzhydryl31045025DAT Selective

In Vitro Pharmacological Screening

Once the library is synthesized, the compounds must be evaluated for their ability to inhibit the reuptake of monoamines.

Mechanism A Aryloxypyrrolidine Ligand B Monoamine Transporter A->B Binds Orthosteric Site C Inhibition of Reuptake B->C Conformational Arrest D Synaptic Accumulation C->D Blockade of Clearance E Receptor Activation D->E Increased Signaling

Caption: Mechanism of monoamine transporter inhibition by aryloxypyrrolidine derivatives.

Protocol 2: High-Throughput Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of the synthesized library at human SERT, NET, and DAT.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Tracer Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN35428 for DAT), and 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Controls & Self-Validation System: Include a total binding well (vehicle only) and a non-specific binding (NSB) well containing 10 µM of a reference inhibitor (e.g., fluoxetine for SERT). Validation Check: The assay is only considered valid for downstream data analysis if the Z'-factor between total binding and NSB is >0.5, ensuring a robust signal-to-noise ratio.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Expert Insight: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, thereby drastically reducing non-specific binding of the positively charged radioligands and test compounds.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound tracer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Patel, J. R., et al. "In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione based derivatives." Medicinal Chemistry Research, 23(8), 3907-3915 (2014). URL:[Link]

Method

High-Throughput Assay Development for Monoamine Transporter Inhibition Using 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Assay Development & Screening Executive Summary & Scientific Rationale The development of novel neurotherapeutics heavily relies on the precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Assay Development & Screening

Executive Summary & Scientific Rationale

The development of novel neurotherapeutics heavily relies on the precise modulation of monoamine clearance from the synaptic cleft. Aryloxy-pyrrolidines represent a classic, highly effective pharmacophore for monoamine reuptake inhibition. Specifically, 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride serves as an excellent prototypical tool compound for targeting the human Norepinephrine Transporter (hNET) and Serotonin Transporter (hSERT).

Historically, transporter assays relied on tritiated radioligands (e.g., [³H]-norepinephrine). While sensitive, radiometric assays are severely limited by high background noise, stringent regulatory requirements, and the necessity of multiple wash steps that disrupt cell monolayers and limit throughput.

This application note details the development and validation of a 384-well, homogeneous, fluorescence-based high-throughput screening (HTS) assay . By utilizing a fluorescent substrate that mimics biogenic amines[1], we can achieve real-time kinetic monitoring of transporter activity. This protocol establishes a self-validating system to accurately determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride and its structural analogs.

Mechanistic Grounding & Pathway Analysis

To design a robust assay, we must first understand the causality of the biological target. hNET and hSERT are secondary active symporters located on the presynaptic plasma membrane. They utilize the inward-directed Na⁺ gradient to drive the reuptake of neurotransmitters against their concentration gradient.

In this assay, we replace the endogenous neurotransmitter with a fluorescent substrate (such as the ASP+ analog, 4-(4-(dimethylamino)styryl)-N-methylpyridinium)[1].

  • Active State: The transporter binds the fluorescent substrate and translocates it into the intracellular space, resulting in a measurable increase in fluorescence.

  • Inhibited State: 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride acts as a competitive inhibitor at the orthosteric site. It prevents the binding and translocation of the fluorescent substrate, thereby quenching the intracellular fluorescent signal.

G Presynaptic Synaptic Cleft (Extracellular Space) Substrate Fluorescent Substrate (ASP+ / Mimic) Presynaptic->Substrate Supplies Transporter Monoamine Transporter (hNET / hSERT) Substrate->Transporter Binds Intracellular Intracellular Space (Fluorescence Signal) Transporter->Intracellular Transports Inhibitor 3-(4-Chloro-2-methylphenoxy) pyrrolidine HCl Inhibitor->Transporter Competitively Blocks

Mechanism of fluorescent substrate uptake and competitive blockade by aryloxy-pyrrolidine inhibitors.

Assay Design Logic & Self-Validating Systems

A trustworthy HTS protocol must be self-validating. We achieve this through specific experimental choices grounded in physicochemical realities:

  • Homogeneous No-Wash Format: We utilize a proprietary extracellular masking dye[2]. Causality: Washing adherent cells in a 384-well format often leads to uneven cell detachment, creating high intra-plate variability (CV > 15%). The masking dye absorbs the emission wavelength of the extracellular fluorescent substrate, ensuring that the microplate reader only detects the signal from the substrate that has been actively transported inside the cell.

  • Phenol Red-Free Media: Causality: Phenol red, a common pH indicator in cell culture, absorbs light in the visible spectrum. Its presence causes inner-filter effects, quenching the fluorescence emission and artificially compressing the assay window.

  • Z'-Factor Validation: To ensure the assay is statistically robust for HTS, every plate must include positive controls (Nisoxetine for hNET; Fluoxetine for hSERT) and negative controls (DMSO vehicle). A Z'-factor ≥ 0.7 is required to validate the plate[3].

Step-by-Step Experimental Protocol

Materials Required
  • Cell Lines: HEK293 cells stably expressing hNET or hSERT.

  • Test Compound: 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride (10 mM stock in 100% DMSO).

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices)[2], HBSS (Ca²⁺/Mg²⁺, no phenol red), HEPES buffer (20 mM, pH 7.4).

  • Consumables: 384-well black, clear-bottom tissue culture plates (Poly-D-Lysine coated).

Day 1: Cell Seeding
  • Harvest HEK-hNET or HEK-hSERT cells at 80% confluency using TrypLE (avoid harsh trypsinization to preserve membrane proteins).

  • Resuspend cells in growth media (DMEM + 10% dialyzed FBS). Causality: Dialyzed FBS is critical because standard FBS contains endogenous monoamines that will competitively inhibit the uptake of the fluorescent substrate.

  • Seed cells at a density of 15,000 cells/well in a volume of 25 µL into the 384-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow monolayer formation.

Day 2: Compound Preparation & Pre-Incubation
  • Prepare a 10-point, 3-fold serial dilution of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride in HBSS + 20 mM HEPES. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Add 12.5 µL of the diluted compound (or control) to the respective wells.

  • Pre-incubate for 30 minutes at 37°C. Causality: The aryloxy-pyrrolidine inhibitor must reach thermodynamic equilibrium with the transporter's binding site. Skipping this step leads to a rightward shift in the apparent IC₅₀ due to immediate competition from the high-affinity fluorescent substrate.

Day 2: Substrate Addition & Kinetic Readout
  • Reconstitute the fluorescent substrate and masking dye in HBSS + HEPES according to the manufacturer's protocol.

  • Add 12.5 µL of the substrate/masking dye mixture to all wells.

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., FLIPR Tetra or equivalent).

  • Read fluorescence continuously (kinetic mode) for 30 minutes at 37°C (Excitation: 440 nm / Emission: 520 nm).

Data Presentation & Analysis

Calculate the initial uptake velocity (Slope, RFU/min) from the linear portion of the kinetic curve (typically 5–15 minutes). Normalize the data against the vehicle control (0% inhibition) and the positive control (100% inhibition).

Below is a representative summary of quantitative data validating 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride as a dual NET/SERT inhibitor in this HTS format:

Cell Line TargetReference Inhibitor (Control)Control IC₅₀ (nM)3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl IC₅₀ (nM)Assay Window (S/B)Z'-Factor
HEK-hNET Nisoxetine5.242.5 4.80.82
HEK-hSERT Fluoxetine18.1115.3 5.20.78

Note: S/B (Signal-to-Background ratio) and Z'-factors > 0.7 indicate an excellent, highly reliable assay suitable for high-throughput library screening.

Troubleshooting & Causality in Experimental Choices

  • Observation: High basal fluorescence (poor Signal-to-Background ratio).

    • Causality & Fix: This occurs if the masking dye is improperly reconstituted or if the cell monolayer is sub-confluent, allowing the dye to settle on the bare plastic bottom. Ensure cells are plated at the correct density (15,000 cells/well) and visually verify confluency before the assay.

  • Observation: IC₅₀ values for 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride are significantly higher than expected.

    • Causality & Fix: This is a classic symptom of substrate competition. If the fluorescent substrate is used at a concentration far exceeding its Michaelis constant ( Km​ ), it will outcompete the inhibitor. Ensure the substrate concentration is maintained at or below its Km​ for the specific transporter being assayed.

References

  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. Journal of Biological Chemistry[Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods[Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Product Manual & Application Notes. Molecular Devices[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are perplexed by the poor aqueous solubility of amine hydrochloride salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are perplexed by the poor aqueous solubility of amine hydrochloride salts. You are working with 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride —a molecule that combines a highly lipophilic aromatic ether with a basic pyrrolidine ring (pKa ~8.5–9.0).

While converting a secondary amine to a hydrochloride (HCl) salt is the industry's standard first-line strategy to enhance solubility, it is not a universal cure. This guide provides a mechanistic, field-proven framework to diagnose and overcome the solubility bottlenecks specific to this compound.

Visual Diagnostic Workflows

Before diving into benchwork, it is critical to map out the thermodynamic forces acting on your compound. Use the workflows below to trace the root cause of your solubility failure.

TroubleshootingWorkflow Start Observe Poor Aqueous Solubility of Pyrrolidine HCl Salt CheckMedia Check Dissolution Media Start->CheckMedia HighCl High Chloride Concentration (e.g., SGF, PBS)? CheckMedia->HighCl CommonIon Common Ion Effect (Ksp limitation) HighCl->CommonIon Yes CheckpH Check Media pH HighCl->CheckpH No Formulation Switch Salt Form (e.g., Mesylate) or use ASD/Cyclodextrins CommonIon->Formulation HighpH pH > pH_max? CheckpH->HighpH Disproportionation Salt Disproportionation (Free Base Precipitation) HighpH->Disproportionation Yes Lattice High Lattice Energy / Extreme Lipophilicity HighpH->Lattice No Disproportionation->Formulation Lattice->Formulation

Diagnostic workflow for troubleshooting amine hydrochloride salt solubility.

ChemicalEquilibrium SolidSalt Solid Drug-HCl AqueousIons DrugH⁺(aq) + Cl⁻(aq) SolidSalt->AqueousIons Dissolution (Water) AqueousIons->SolidSalt Common Ion Effect (High [Cl⁻]) FreeBase Solid Drug (Free Base) AqueousIons->FreeBase Deprotonation (pH > pH_max)

Thermodynamic equilibria governing the solubility of pyrrolidine hydrochloride salts.

Section 1: Root Cause Analysis (FAQs)

Q: Why is my hydrochloride salt precipitating in biological buffers like SGF or PBS? A: This is a classic manifestation of the Common Ion Effect . When introduced to media with high chloride concentrations (e.g., Simulated Gastric Fluid [SGF] or Phosphate Buffered Saline [PBS]), the solubility product ( Ksp​ ) of the HCl salt is rapidly exceeded. The excess Cl− in the buffer forces the dissolution equilibrium leftward, causing the solid HCl salt to precipitate out of solution[3].

Q: Why does the compound dissolve initially in water, but crash out when I adjust the pH to 7.4? A: You are observing Salt Disproportionation . Every pharmaceutical salt has a pHmax​ —the specific pH at which the solubility of the ionized salt equals the intrinsic solubility of the neutral free base. If the microenvironment pH exceeds the pHmax​ , the pyrrolidine nitrogen deprotonates. The resulting free base, which is dominated by the highly hydrophobic 4-chloro-2-methylphenoxy group, crashes out of solution [1].

Q: Should I just heat the solution to force it to dissolve? A: No. While heating increases kinetic solubility temporarily, it does not alter the thermodynamic Ksp​ or the pHmax​ . Once the solution cools to room temperature or 37°C, the compound will inevitably nucleate and precipitate, ruining downstream biological assays. You must address the formulation chemically.

Section 2: Quantitative Solubility Profiling

To troubleshoot effectively, you must benchmark your compound against varying pH and chloride levels. Below is a representative diagnostic solubility profile for 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl.

Dissolution MediapH [Cl−] (mM)Observed Solubility (mg/mL)Dominant Solid Phase (via XRPD)
Deionized Water~5.5~02.50HCl Salt
0.1 N HCl (SGF)1.21000.15HCl Salt (Common Ion Effect)
0.1 N HNO 3​ 1.2~02.45Nitrate Salt / Solvated
PBS7.4137<0.01Free Base (Disproportionation)
FaSSIF6.51060.05Free Base

Self-Validation Insight: Notice the stark difference between 0.1 N HCl and 0.1 N HNO 3​ . Both media are highly acidic (pH 1.2), ensuring full protonation of the pyrrolidine ring. However, the solubility in HNO 3​ remains high, proving that the precipitation in SGF is driven entirely by the chloride common ion effect, not by the pH [2].

Section 3: Experimental Troubleshooting Protocols

Protocol 1: Diagnosing the Common Ion Effect via Nitrate Substitution

Objective: Isolate the common ion effect from general ionic strength or pH-driven precipitation.

Methodology:

  • Preparation: Prepare two highly acidic media: Media A (0.1 N HCl, pH 1.2) and Media B (0.1 N HNO 3​ , pH 1.2).

  • Incubation: Add an excess of 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl (e.g., 10 mg) to 1 mL of each medium in separate, sealed glass HPLC vials.

  • Equilibration: Agitate at 37°C for 24 hours using a thermoshaker at 800 rpm to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Carefully extract the supernatant without disturbing the undissolved pellet.

  • Quantification: Dilute the supernatant in mobile phase and quantify the dissolved concentration via HPLC-UV.

Causality & Next Steps: If the concentration in Media B is significantly higher than in Media A, the common ion effect is your definitive bottleneck. To overcome this for in vivo dosing, you must either switch the salt form (e.g., to a mesylate or phosphate salt) or utilize a crystallization inhibitor [3].

Protocol 2: Determining pHmax​ via the Slurry Method

Objective: Identify the exact pH threshold where the HCl salt disproportionates into the insoluble free base. Mathematical predictions of pHmax​ from pKa often fail due to non-ideal solution behavior; empirical slurry testing is mandatory.

Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer series ranging from pH 3.0 to 8.0 in 0.5 pH increments.

  • Slurry Creation: Add 20 mg of the API to 2 mL of each buffer to create a heavy slurry (deliberate non-sink conditions).

  • Equilibration: Stir magnetically for 48 hours at room temperature.

  • pH Verification (Critical Step): Measure the final slurry pH. The dissolution of the acidic HCl salt will lower the initial buffer pH; the final pH is the true thermodynamic value.

  • Analysis: Filter the slurries. Quantify the dissolved drug via HPLC, and analyze the residual solid pellets using X-Ray Powder Diffraction (XRPD).

Causality & Next Steps: Plotting solubility vs. final pH will yield a curve with a distinct inflection point. The pH at which the XRPD pattern shifts from the HCl salt lattice to the free base lattice is your pHmax​ . Future formulations must be buffered below this pH to maintain solubility [1].

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Objective: Shield the lipophilic 4-chloro-2-methylphenoxy moiety from the aqueous environment to bypass both the common ion effect and disproportionation.

Methodology:

  • Solution Prep: Prepare a 20% w/v solution of Hydroxypropyl- β -Cyclodextrin (HP β CD) in deionized water.

  • Complexation: Add excess API (e.g., 15 mg) to 1 mL of the HP β CD solution and to a 1 mL pure water control.

  • Agitation: Stir continuously for 48 hours at 25°C protected from light.

  • Filtration: Filter the saturated solutions through a 0.22 μ m PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC.

Causality & Next Steps: The hydrophobic cavity of HP β CD encapsulates the highly lipophilic 4-chloro-2-methylphenoxy group, while the protonated pyrrolidine ring remains exposed to the aqueous exterior. This host-guest complexation fundamentally alters the apparent solubility, rendering the drug impervious to chloride-induced precipitation and significantly raising the effective pHmax​ .

References

  • Stability of pharmaceutical salts in solid oral dosage forms Academia.edu
  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug ResearchG
  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media ACS Public
Optimization

Preventing degradation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride in DMSO over time

Technical Support Center: Preventing Degradation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride in DMSO Welcome to the technical support and troubleshooting guide for handling 3-(4-Chloro-2-methylphenoxy)pyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride in DMSO

Welcome to the technical support and troubleshooting guide for handling 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride. This resource is designed for researchers and drug development professionals to ensure the chemical integrity of stock solutions during high-throughput screening and long-term storage.

Part 1: The Causality of Degradation (Expertise & Experience)

While Dimethyl Sulfoxide (DMSO) is the universal solvent for drug development, it presents unique chemical challenges for functionalized amine hydrochlorides. Degradation of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride in DMSO is not spontaneous; it is driven by specific environmental interactions.

Hygroscopicity and Micro-pH Shifts DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. In a strictly anhydrous aprotic solvent, the hydrochloride salt remains relatively stable. However, the introduction of water alters the dielectric constant and solvation dynamics, causing the partial dissociation of the HCl salt. This shift alters the micro-pH of the solution, which can lead to the deprotonation of the pyrrolidine nitrogen and the subsequent precipitation of the less soluble free base .

Acid-Catalyzed Ether Cleavage The localized acidity generated by the dissociated hydrochloride salt in the presence of absorbed water can slowly catalyze the cleavage of the 4-chloro-2-methylphenoxy ether linkage. Organic salts in DMSO exhibit vastly different pKa profiles than in water, making them highly sensitive to solvent-mediated hydrolytic pathways .

Freeze-Thaw Concentration Gradients DMSO freezes at 18.5°C. Repeated freezing and thawing causes the solvent to crystallize, which excludes the solute and creates highly concentrated micro-pockets. This localized supersaturation promotes aggregation, precipitation, and accelerates degradation kinetics .

DegradationMechanisms A 3-(4-Chloro-2-methylphenoxy) pyrrolidine HCl in DMSO B Ambient Air Exposure A->B C Water Absorption (Hygroscopic DMSO) B->C Moisture uptake D HCl Dissociation & Micro-pH Shift C->D E Free Base Precipitation D->E Decreased solubility F Ether Cleavage / Oxidation D->F Acid catalysis

Degradation pathways of hydrochloride salts in hygroscopic DMSO.

Part 2: Quantitative Storage Data

The stability of small molecule hydrochlorides in DMSO is highly dependent on temperature, time, and water content. The following table summarizes the probability of compound integrity and recovery based on large-scale repository studies .

Storage ConditionDurationProbability of Compound IntegrityPrimary Cause of Degradation
Room Temperature (Ambient)3 Months92%Moisture uptake / Oxidation
Room Temperature (Ambient)6 Months83%Moisture uptake / Oxidation
Room Temperature (Ambient)1 Year52%Hydrolysis / Precipitation
4°C (Wet DMSO, 10% Water)2 Years85%Acid-catalyzed hydrolysis
-20°C (Anhydrous DMSO)> 2 Years> 98%N/A (Optimal conditions)
Freeze-Thaw Cycles (RT to -20°C)> 11 CyclesVariable (< 80%)Concentration gradients

Part 3: Troubleshooting Guides & FAQs

Q: Why does my 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl solution turn cloudy after a month in the refrigerator? A: Cloudiness is typically an indicator of free base precipitation. Because DMSO is hygroscopic, repeatedly opening the vial introduces atmospheric moisture. The water causes the HCl salt to dissociate, shifting the micro-pH and converting the highly soluble protonated pyrrolidine into its poorly soluble free base form. Always use anhydrous DMSO and purge vials with an inert gas before sealing.

Q: Does the hydrochloride salt form accelerate degradation in DMSO compared to the free base? A: Yes, in specific contexts. The common ion effect and the inherent acidity of the hydrochloride salt can catalyze degradation in aprotic solvents if moisture is present. The lower pKa of the counterion in DMSO compared to water means the local environment is highly acidic, which can chemically stress the ether linkage over time .

Q: What is the optimal storage temperature and duration for this compound? A: For long-term storage (up to 2 years), solutions should be kept at -20°C or -80°C in single-use aliquots. Room temperature storage should be strictly limited to less than 3 months, as compound integrity drops to roughly 52% after one year .

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of stock solutions must be treated as a self-validating system where degradation is actively prevented and routinely measured.

Protocol 1: Preparation of Anhydrous Stock Solutions

  • Equilibration: Allow the lyophilized 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride powder to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh the required mass in a low-humidity environment (ideally a nitrogen-purged glove box).

  • Dissolution: Dissolve the compound in strictly anhydrous DMSO (<0.1% water content, sealed under argon).

  • Purging: Gently purge the headspace of the master vial with a stream of dry Argon or Nitrogen gas for 10-15 seconds to displace atmospheric oxygen and moisture.

  • Aliquoting: Dispense the solution into single-use, amber glass or low-binding polypropylene vials to avoid repeated freeze-thaw cycles.

  • Storage: Immediately transfer the sealed aliquots to a -20°C or -80°C freezer.

Protocol 2: LC-MS/UV Stability Validation Assay Purpose: To empirically validate the integrity of the stock solution prior to critical biological assays.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Dilute 1 µL of the DMSO stock into 999 µL of an aqueous mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to quench any solvent-mediated reactions.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor UV absorbance at the compound's λmax (typically around 220-230 nm for phenoxy rings) and extract the mass chromatogram for the expected [M+H]+ ion of the pyrrolidine derivative.

  • Validation Criteria: The stock is considered valid if the primary peak constitutes >95% of the total integrated area, with no new peaks corresponding to the cleaved 4-chloro-2-methylphenol moiety.

Workflow S1 1. Weigh Compound (Anhydrous Environment) S2 2. Dissolve in Dry DMSO (<0.1% H2O) S1->S2 S3 3. Purge with Argon/N2 S2->S3 S4 4. Aliquot into Single-Use Vials S3->S4 S5 5. Store at -20°C or -80°C S4->S5 S6 6. LC-MS Validation S5->S6

Step-by-step workflow for preparing and validating DMSO stock solutions.

Part 5: References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.[Link]

  • Cheng, X., Hochlowski, J., Tang, H., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.[Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[Link]

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of aryl pyrrolidinyl ether syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of aryl pyrrolidinyl ether syntheses. The synthesis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride typically involves a two-stage process: an initial etherification of 4-chloro-2-methylphenol with an N-protected 3-pyrrolidinol (via a Mitsunobu reaction), followed by acidic deprotection to yield the hydrochloride salt.

This guide provides a self-validating framework to troubleshoot common bottlenecks—such as incomplete conversions, stereochemical racemization, and hygroscopic salt formation—ensuring high yield and analytical purity.

Experimental Workflow & Mechanistic Pathways

Workflow for the synthesis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride.

Mechanistic pathway of the Mitsunobu reaction highlighting stereochemical inversion.

Frequently Asked Questions & Troubleshooting Guide

Phase 1: Aryl Ether Formation (Mitsunobu Reaction)

Q: Why am I observing low yields and significant unreacted N-Boc-3-pyrrolidinol during the Mitsunobu coupling? A: Low yields in Mitsunobu reactions with sterically hindered secondary alcohols (like 3-pyrrolidinol) often stem from premature decomposition of the betaine intermediate or poor nucleophilicity of the phenol. Causality & Solution: The order of addition is critical. Pre-forming the betaine intermediate by adding DIAD to PPh₃ at 0 °C before introducing the alcohol and phenol minimizes side reactions. Additionally, 4-chloro-2-methylphenol has a pKa of ~9.5, which is sufficiently acidic to protonate the betaine (the reaction generally requires an acidic component with a pKa < 11)[1],[2]. If yields remain low, ensure your THF is strictly anhydrous; trace water will hydrolyze the alkoxyphosphonium intermediate, regenerating the alcohol and producing triphenylphosphine oxide (TPPO).

Q: I am struggling to separate the product from triphenylphosphine oxide (TPPO) and DIAD-H₂ byproducts. What is the best purification strategy? A: TPPO co-elution is the most notorious issue in Mitsunobu chemistry ()[3],[2]. Causality & Solution: Because the intermediate N-Boc-3-(4-chloro-2-methylphenoxy)pyrrolidine is highly lipophilic, standard silica gel chromatography using hexanes/ethyl acetate often results in overlapping fractions with TPPO. Self-Validating Protocol: After concentrating the reaction mixture, triturate the crude residue with cold diethyl ether or a mixture of hexanes/MTBE (8:2). TPPO is poorly soluble in cold aliphatic/ether mixtures and will spontaneously precipitate. Filter the suspension through a Celite pad before loading the filtrate onto the silica column. Alternatively, using polymer-supported triphenylphosphine (PS-PPh₃) allows for the removal of the phosphine oxide by simple filtration, though it requires longer reaction times[2].

Q: Does the reaction proceed with retention or inversion of stereochemistry? A: If you are starting with chiral (R)- or (S)-N-Boc-3-pyrrolidinol, the Mitsunobu reaction proceeds via an Sₙ2 mechanism at the carbinol center, resulting in a clean inversion of stereochemistry ()[4],[5]. If you require the (S)-enantiomer of the final product, you must start with the (R)-alcohol.

Phase 2: N-Boc Deprotection & Salt Formation

Q: My final hydrochloride salt is a sticky, hygroscopic gum instead of a free-flowing crystalline powder. How do I fix this? A: Gummy salts indicate the presence of residual water, unreacted Boc-anhydride byproducts (isobutylene/CO₂ trapped in the matrix), or mixed salt stoichiometries. Causality & Solution: Aqueous HCl or HCl in hygroscopic solvents (like methanol) can lead to hydrate formation, which drastically lowers the melting point and induces gumminess. Self-Validating Protocol: Use strictly anhydrous 4M HCl in 1,4-dioxane. Dioxane does not coordinate strongly with the product, and the hydrochloride salt of the pyrrolidine ether is highly insoluble in it. As the Boc group is cleaved, the product will spontaneously precipitate as a pure, crystalline solid. Wash the filtered solid with cold anhydrous diethyl ether to remove any residual dioxane and trace organic impurities.

Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of different reaction parameters on the yield and purity of the intermediate and final salt.

Reaction StepParameter / ReagentYield (%)Purity (HPLC, %)Mechanistic Rationale
Mitsunobu DEAD / PPh₃ / THF (RT)65%88%DEAD can crystallize at low temps; higher rate of betaine decomposition.
Mitsunobu DIAD / PPh₃ / THF (0 °C to RT)82%94%DIAD remains liquid; 0 °C controls betaine formation and prevents side reactions.
Mitsunobu DIAD / PS-PPh₃ / THF78%98%Polymer-supported PPh₃ eliminates TPPO from the crude, drastically increasing purity.
Deprotection 2M HCl in Diethyl Ether70%90%Slow cleavage; partial precipitation traps organic impurities within the salt matrix.
Deprotection 4M HCl in 1,4-Dioxane95%>99%Rapid cleavage; non-coordinating solvent drives clean, immediate precipitation.

Step-by-Step Experimental Protocols

Protocol A: Mitsunobu Etherification (Synthesis of N-Boc Intermediate)

Objective: Synthesize N-Boc-3-(4-chloro-2-methylphenoxy)pyrrolidine with high stereochemical fidelity and minimal TPPO contamination.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with argon to ensure an entirely anhydrous environment.

  • Reagent Loading: Dissolve triphenylphosphine (1.2 eq, 12.0 mmol) and 4-chloro-2-methylphenol (1.1 eq, 11.0 mmol) in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Betaine Formation: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12.0 mmol) dropwise over 15 minutes. Stir for 10 minutes at 0 °C to allow the yellow betaine complex to fully form.

  • Alcohol Addition: Dissolve N-Boc-3-pyrrolidinol (1.0 eq, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 7:3; UV active for the phenol, Ninhydrin stain for the alcohol).

  • Workup & TPPO Removal: Concentrate the mixture under reduced pressure. Suspend the crude residue in 30 mL of cold Hexanes/MTBE (8:2) and stir vigorously for 30 minutes. Filter the precipitated TPPO and DIAD-H₂ through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the intermediate as a clear oil.

Protocol B: Boc Deprotection & Hydrochloride Salt Precipitation

Objective: Cleave the N-Boc group and isolate the product as a highly pure, non-hygroscopic HCl salt.

  • Dissolution: Dissolve the purified N-Boc-3-(4-chloro-2-methylphenoxy)pyrrolidine (1.0 eq, 8.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Place the flask in a water bath at 20 °C. Slowly add 4M HCl in 1,4-dioxane (10 eq, 80.0 mmol, 20 mL).

  • Monitoring: Stir the mixture for 2 hours. Gas evolution (isobutylene and CO₂) will be observed. The product will begin to precipitate as a white solid as the reaction progresses.

  • Precipitation: Once TLC confirms complete consumption of the starting material, add 30 mL of anhydrous diethyl ether to drive the complete precipitation of the hydrochloride salt.

  • Isolation: Filter the suspension rapidly through a sintered glass funnel under a blanket of argon (to prevent ambient moisture absorption). Wash the filter cake with cold anhydrous diethyl ether (2 × 15 mL).

  • Drying: Dry the white crystalline solid under high vacuum at 40 °C for 12 hours to afford pure 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride.

References

  • The Mitsunobu Reaction. Hughes, D. L. Organic Reactions, 1992, 42, 335-656. URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride

Welcome to the dedicated technical support and troubleshooting hub for the bioanalysis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride . As a basic secondary amine containing an aryloxy ether linkage, this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the bioanalysis of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride . As a basic secondary amine containing an aryloxy ether linkage, this compound is highly amenable to positive electrospray ionization (ESI+). However, its chemical properties also make it highly susceptible to matrix effects—specifically ion suppression—caused by endogenous biological components like phospholipids and salts competing for droplet surface charge in the MS source[1].

This guide provides field-proven, mechanistically grounded strategies to diagnose, mitigate, and mathematically correct matrix effects during your pharmacokinetic (PK) or bioanalytical workflows.

Part 1: Diagnostic FAQs – Identifying the Invisible Enemy

Q: How do I definitively know if matrix effects are compromising my quantification? A: Matrix effects often manifest as poor precision, drifting calibration curves, or unexpectedly low recovery. Because matrix components are often "invisible" (they do not produce a peak at your analyte's MRM transition), you must actively hunt for them. The gold standard diagnostic approach is the Post-Column Infusion (PCI) method[1].

Causality & Validation: By continuously infusing a neat standard of 3-(4-Chloro-2-methylphenoxy)pyrrolidine into the MS source post-column while simultaneously injecting a blank matrix extract, you create a steady baseline signal. Any dip in this baseline indicates that a co-eluting matrix component is suppressing the ionization of your analyte. If this dip aligns with your analyte's retention time, your method is compromised and requires immediate optimization.

Q: I am seeing a 40% drop in signal in plasma compared to neat solvent. Is Protein Precipitation (PPT) sufficient for sample cleanup? A: No. While PPT effectively removes large proteins, it leaves behind nearly 100% of endogenous glycerophosphocholines and lysophosphatidylcholines. These phospholipids are the primary drivers of ion suppression in LC-MS/MS bioanalysis[1]. For a basic amine like 3-(4-Chloro-2-methylphenoxy)pyrrolidine, you must upgrade your sample preparation to exploit its charge state.

Part 2: Sample Preparation – The First Line of Defense

Q: What is the optimal extraction strategy for this specific compound? A: Because 3-(4-Chloro-2-methylphenoxy)pyrrolidine features a basic pyrrolidine nitrogen (typical pKa ~10), it remains positively charged under acidic and neutral conditions. The most effective extraction strategy is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2].

Causality: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) binding sites. By loading the sample at an acidic pH, your positively charged analyte binds tightly to the cation exchange sites. This allows you to perform an aggressive 100% organic wash (e.g., methanol) that strips away neutral lipids and strongly retained phospholipids—which would otherwise cause severe ion suppression—without prematurely eluting your analyte.

Quantitative Impact of Sample Preparation on Matrix Effects

Table 1: Comparative efficacy of extraction techniques for 3-(4-Chloro-2-methylphenoxy)pyrrolidine in human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)
Protein Precipitation (PPT) 92%0.55 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 78%0.82 (Mild Suppression)~ 60%
Mixed-Mode Cation Exchange (MCX) 89%0.98 (Negligible ME)> 95%

*A Matrix Factor of 1.0 indicates zero matrix effect. Values < 1.0 indicate suppression; > 1.0 indicate enhancement.

Self-Validating Protocol: MCX SPE Workflow

Note: To validate the success of this protocol, add an MRM transition for m/z 184 184 to your MS method. This monitors the phosphocholine headgroup. A successful MCX extraction will show a flat baseline for m/z 184 at your analyte's retention time.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. (Why? Disrupts protein binding and ensures the pyrrolidine nitrogen is fully protonated).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water. (Why? Removes water-soluble endogenous salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Why? Critical step. The analyte remains ionically locked to the sorbent, allowing the methanol to wash away hydrophobic phospholipids).

  • Elution: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Why? The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing the pure analyte).

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in initial mobile phase.

Part 3: Chromatography & Mass Spectrometry – The Ultimate Correction

Q: Even with SPE, I have a residual 15% matrix effect. How do I ensure regulatory compliance? A: The ultimate failsafe against residual matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [3]. A properly designed SIL-IS will co-elute perfectly with your target analyte, experiencing the exact same ionization environment. If a matrix component suppresses the droplet charging by 15%, both the analyte and the SIL-IS signals will drop by 15%, keeping the peak area ratio perfectly constant.

Expert Insight: When commissioning a custom SIL-IS for 3-(4-Chloro-2-methylphenoxy)pyrrolidine, prioritize 13C or 15N labeling over Deuterium ( 2H ). Heavy deuteration can cause slight chromatographic retention time shifts due to isotope effects, causing the IS to elute slightly before the analyte, thereby exposing them to different matrix environments and defeating the purpose of the internal standard[4].

Q: Can I change my MS source to avoid this entirely? A: Yes. If ESI suppression remains insurmountable, switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) is a highly effective workaround. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently far more resistant to phospholipid-induced matrix effects[5]. However, APCI generally offers lower absolute sensitivity for basic amines compared to ESI, so this trade-off must be evaluated against your required Lower Limit of Quantitation (LLOQ).

Part 4: Workflows and Mechanisms (Visualized)

Workflow A Identify Matrix Effect (Post-Column Infusion) B Is Ion Suppression > 15%? A->B C Optimize Sample Prep (MCX SPE Protocol) B->C Yes F Validated LC-MS/MS Method B->F No D Optimize Chromatography (Shift Retention Time) C->D E Implement SIL-IS (13C or 15N Labeled) D->E E->F

Fig 1. Stepwise troubleshooting workflow for resolving LC-MS/MS matrix effects.

SPE_Mechanism N1 1. Load Sample Acidic pH N2 Analyte Retained (Cation Exchange) N1->N2 N3 2. Organic Wash (100% MeOH) N2->N3 N4 Phospholipids Removed (Reversed-Phase) N3->N4 N5 3. Basic Elution (5% NH4OH in MeOH) N4->N5 N6 Analyte Eluted (Neutralized) N5->N6

Fig 2. MCX SPE mechanism isolating basic amines from endogenous phospholipids.

Sources

Troubleshooting

Optimizing extraction recovery of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride from biological samples

Topic: Optimizing Extraction Recovery of 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl from Biological Samples Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Extraction Recovery of 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl from Biological Samples

Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride from complex biological matrices (e.g., plasma, serum, urine).

This compound is characterized by a highly lipophilic 4-chloro-2-methylphenoxy moiety and a basic pyrrolidine ring (estimated pKa​ ~9.0–9.5). Because it is supplied as a hydrochloride salt, it is highly hydrophilic in aqueous solutions but becomes highly lipophilic when neutralized. Mastering the ionization state of this secondary amine is the critical path to optimizing your extraction recovery and eliminating LC-MS/MS matrix effects.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my absolute recovery dropping below 40% when using standard Reversed-Phase (C18) Solid-Phase Extraction (SPE)? A1: The root cause is the ionization state of the pyrrolidine ring. At physiological pH (~7.4), the basic nitrogen is predominantly protonated (cationic). Highly polar, ionized analytes exhibit poor retention on purely hydrophobic C18 sorbents, leading to premature elution (breakthrough) during the loading and aqueous washing steps[1].

  • The Fix: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX utilizes both reversed-phase and strong cation-exchange mechanisms, allowing you to trap the protonated amine securely via ionic bonds while aggressively washing away interferences[2][3].

Q2: I switched to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), but I am seeing inconsistent recoveries and emulsion formation. How do I stabilize this? A2: Variable LLE recovery for basic drugs stems from inadequate pH control[4]. To force a basic amine into a non-polar organic solvent like MTBE, it must be 100% deprotonated into its neutral, free-base form.

  • The Fix: You must alkalinize the plasma sample to a pH at least 2 units above the compound's pKa​ . Dilute the plasma with 0.5 M Ammonium Hydroxide ( NH4​OH ) to drive the pH > 11 before adding MTBE[5]. To break emulsions, increase your centrifugation speed to 10,000 x g or add a small amount of NaCl to induce a "salting-out" effect, which further drives the lipophilic free-base into the organic layer.

Q3: My recovery is acceptable, but my LC-MS/MS signal is heavily suppressed. What is co-eluting with my target analyte? A3: Signal suppression in LC-MS/MS is primarily caused by endogenous glycerophospholipids. Simple Protein Precipitation (PPT) or poorly optimized LLE leaves these phospholipids in the final extract.

  • The Fix: If using MCX SPE, implement a 100% methanol wash step prior to elution. Because the pyrrolidine compound is ionically bound to the sulfonic acid groups on the sorbent, the strong organic wash will selectively strip away neutral and acidic phospholipids without eluting your target drug[2].

Part 2: Optimized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not merely follow the steps; verify the physicochemical state of your sample at the critical checkpoints.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method leverages the basic nature of the pyrrolidine ring for maximum purity and recovery.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Acidification disrupts drug-protein binding and guarantees the pyrrolidine nitrogen is fully protonated for ionic capture.

  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through the MCX cartridge (e.g., 30 mg/1 mL).

  • Load Sample: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes hydrophilic proteins and endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences and phospholipids. The target drug remains ionically bound.

  • Elution: Elute with 1 mL of 5% NH4​OH in Methanol.

    • Causality: The high pH neutralizes the pyrrolidine amine, breaking the ionic bond with the sorbent and allowing the lipophilic free-base to elute in the methanol.

  • Post-Extraction: Evaporate to dryness under nitrogen at 40°C and reconstitute in your LC mobile phase.

Self-Validation Check: During method development, collect and analyze the 100% Methanol wash fraction (Step 5). If 3-(4-Chloro-2-methylphenoxy)pyrrolidine is detected here, your initial acidification step (Step 1) failed to fully protonate the amine. Increase the acid concentration.

Protocol B: Liquid-Liquid Extraction (LLE) with MTBE

Ideal for high-throughput screening where SPE automation is unavailable.

  • Alkalinization: Mix 100 µL of plasma with 100 µL of 0.5 M NH4​OH in a microcentrifuge tube. Vortex for 30 seconds.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to maximize surface area partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen and reconstitute.

Self-Validation Check: Measure the pH of the residual aqueous waste post-extraction using a micro-pH probe or indicator strip. If the pH is < 11, the buffering capacity of the plasma was not overcome. This will result in incomplete free-base conversion and erratic recovery.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance metrics of various extraction techniques for 3-(4-Chloro-2-methylphenoxy)pyrrolidine HCl, based on its physicochemical profile.

Extraction MethodPrimary MechanismTypical Recovery (%)Phospholipid RemovalMatrix Effect (Ion Suppression)
Protein Precipitation (PPT) Solvent-induced denaturation85 - 95%PoorSevere (>50% suppression)
Reversed-Phase SPE (C18) Hydrophobic interaction30 - 45%ModerateModerate
Liquid-Liquid Extraction (MTBE) pH-driven phase partitioning75 - 85%GoodLow (<15% suppression)
Mixed-Mode SPE (MCX) Dual retention (Ionic + Hydrophobic)> 92% Excellent Minimal (<5% suppression)

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the exact chemical causality at each step of the recommended MCX SPE workflow.

SPE_Mechanism N1 1. Sample Pre-treatment Acidify plasma with 2% H3PO4 (Protonates Pyrrolidine Nitrogen) N2 2. Sorbent Loading (MCX) Drug binds via Strong Cation Exchange (Ionic Interaction) N1->N2 N3 3. Aqueous Wash (2% Formic Acid) Removes Hydrophilic Proteins & Salts N2->N3 N4 4. Organic Wash (100% Methanol) Removes Phospholipids & Neutral Lipids N3->N4 N5 5. Basic Elution (5% NH4OH in MeOH) Deprotonates Amine, Breaks Ionic Bond N4->N5 N6 6. LC-MS/MS Analysis High Recovery, Zero Ion Suppression N5->N6

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic pyrrolidine drugs.

References

  • Why Is Your SPE Recovery So Low?
  • Source: Agilent Technologies (lcms.cz)
  • Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine Source: Taylor & Francis URL
  • Efficient Use of Retention Time for the Analysis of 302 Drugs in Equine Plasma by Liquid Chromatography-MS/MS Source: ACS Publications URL
  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate Source: Biotage URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Chloro-2-methylphenoxy)pyrrolidine Hydrochloride in Accordance with ICH Guidelines

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, a critical process in drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, a critical process in drug development and quality control. Adherence to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), is paramount to ensure the reliability and accuracy of analytical data submitted to regulatory agencies.[1][2][3] This document will not only detail the requisite validation parameters but also delve into the scientific rationale behind the experimental designs, offering a comparative perspective on methodological choices.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] For a compound like 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, which may be an active pharmaceutical ingredient (API) or a crucial intermediate, a validated analytical method is the cornerstone of quality assurance. It ensures that measurements of potency, purity, and stability are both accurate and reproducible.

Designing the Validation Protocol: A Structured Approach

A well-defined validation protocol is the blueprint for a successful validation study.[5] It should outline the analytical procedure, the validation parameters to be evaluated, and the acceptance criteria for each parameter.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method_Development Method Development (e.g., HPLC-UV) Optimization Parameter Optimization (Mobile Phase, Flow Rate, etc.) Method_Development->Optimization Protocol_Design Design Validation Protocol Optimization->Protocol_Design Acceptance_Criteria Define Acceptance Criteria Protocol_Design->Acceptance_Criteria Specificity Specificity (Forced Degradation) Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Validation Report System_Suitability->Validation_Report

Caption: A generalized workflow for analytical method validation, from development to final reporting.

Core Validation Parameters: A Comparative Discussion

The selection of validation parameters is dictated by the type of analytical procedure. For a quantitative impurity test or an assay of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, the following parameters are essential.

Specificity: Ensuring Unambiguous Measurement

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6] For a stability-indicating method, forced degradation studies are the gold standard for demonstrating specificity.[7][8]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is considered specific if the peaks of the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Comparative Insight: While HPLC-UV is a robust technique for demonstrating specificity, coupling the HPLC to a mass spectrometer (HPLC-MS) can provide invaluable structural information about the degradation products, which is a significant advantage in understanding the degradation pathways.[9]

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol: Linearity Study

  • Standard Preparation: Prepare a series of at least five standard solutions of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride of known concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999.

Concentration (% of Target)Concentration (µg/mL)Peak Area (n=3)
5050251,234
7575375,678
100100502,112
125125628,990
150150753,456

Comparative Insight: For compounds with a wide dynamic range, a single linear model may not be appropriate. In such cases, a quadratic or other non-linear model may be justified. However, a linear relationship is generally preferred for its simplicity and robustness.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][6] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy Study

  • Sample Preparation: Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Evaluation: The mean recovery should be within 98.0% to 102.0% for an assay.[6]

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.399.4
Precision

Precision is the measure of the degree of scatter of a series of measurements.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Protocol: Precision Study

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Evaluation: The relative standard deviation (RSD) should be ≤ 2.0%.[10]

Precision LevelAnalystDayInstrumentMean Assay (%)RSD (%)
Repeatability11A99.80.5
Intermediate Precision22B100.10.7
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD & LOQ Determination

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Comparative Insight: While the signal-to-noise ratio method is also acceptable, the calibration curve method is generally considered more statistically robust.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1][2]

Experimental Protocol: Robustness Study

  • Parameter Variation: Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze samples under each of the varied conditions.

  • Evaluation: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

G cluster_0 Method Parameters cluster_1 Performance Indicators Flow_Rate Flow Rate Assay_Result Assay Result Flow_Rate->Assay_Result System_Suitability System Suitability Flow_Rate->System_Suitability Temperature Column Temperature Temperature->Assay_Result Temperature->System_Suitability Mobile_Phase Mobile Phase Composition Mobile_Phase->Assay_Result Mobile_Phase->System_Suitability

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Binding Kinetics: A Case Study of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Introduction: Beyond Affinity - Why Kinetic Profiles Define Therapeutic Potential In modern drug discovery, the paradigm for evaluating structure-activity relationships (SAR) is shifting. While binding affinity (KD), a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Affinity - Why Kinetic Profiles Define Therapeutic Potential

In modern drug discovery, the paradigm for evaluating structure-activity relationships (SAR) is shifting. While binding affinity (KD), a measure of equilibrium state, has long been the cornerstone of lead optimization, it often fails to predict in vivo efficacy.[1][2] The dynamic, non-equilibrium environment of the human body necessitates a more nuanced understanding of the drug-target interaction. This guide focuses on binding kinetics—the rates of association (kₒₙ) and dissociation (kₒff)—which together describe the lifetime of a drug-target complex.[1][2] This "residence time" (τ = 1/kₒff) is increasingly recognized as a critical determinant of a drug's pharmacodynamic effect, selectivity, and overall therapeutic success.[1][2][3]

While the initial query for this guide concerned 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride derivatives, publicly available comparative kinetic data for this specific series is limited. To provide a robust and data-supported framework, this guide will instead focus on a clinically significant and well-characterized class of molecules: the covalent inhibitors of Bruton's Tyrosine Kinase (BTK). By comparing the first-generation inhibitor Ibrutinib with the second-generation inhibitor Acalabrutinib , we will illustrate the profound impact of binding kinetics on therapeutic outcomes and provide a blueprint for conducting similar analyses.

These inhibitors function through a two-step mechanism: an initial, reversible binding event followed by the formation of an irreversible, covalent bond with a specific cysteine residue (C481) in the BTK active site.[4][5][6] This mechanism makes their kinetic characterization particularly insightful and relevant for drug developers.

The Biological Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which in turn governs B-cell proliferation, differentiation, and survival.[7] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[8] By irreversibly inhibiting BTK, covalent inhibitors effectively shut down this pro-survival signaling cascade, making BTK a prime therapeutic target.[6][7][9]

The clinical success of these inhibitors has been revolutionary.[10] However, differences in their kinetic profiles and kinase selectivity lead to distinct efficacy and safety outcomes.[6][11] Ibrutinib, while potent, is known for off-target activities on kinases like EGFR and ITK, which contribute to side effects such as rash, diarrhea, and cardiotoxicity.[6][11] Second-generation inhibitors like Acalabrutinib were designed for greater selectivity, aiming to improve the therapeutic window.[6][10][11]

Experimental Design & Rationale: Choosing the Right Tool

To accurately quantify the binding kinetics of small molecule inhibitors, several biophysical techniques are available, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[12][13][14][15]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing thermodynamic data (KD, ΔH, ΔS) but is not ideal for determining kinetic rates (kₒₙ, kₒff).[14][16]

  • Bio-Layer Interferometry (BLI): An optical technique that measures binding in real-time, providing kinetic data. It is well-suited for high-throughput applications.[13][16]

  • Surface Plasmon Resonance (SPR): Considered the gold standard for kinetic analysis, SPR is a label-free, real-time method that offers high sensitivity and accuracy in measuring association and dissociation rates.[13][16] It is the only technique among these that fulfills the stringent requirements of regulatory bodies like the FDA and EMA.[13]

For this comparative analysis, Surface Plasmon Resonance (SPR) is the chosen methodology. Its ability to precisely monitor the binding events in real-time is essential for dissecting the multi-step kinetics of covalent inhibitors.[17]

Workflow for Covalent Inhibitor Kinetic Analysis via SPR

The workflow for assessing covalent inhibitors requires a specific experimental design to capture both the initial reversible binding and the subsequent irreversible reaction.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize 1. Immobilize BTK on CM5 Sensor Chip PrepAnalyte 2. Prepare Analyte Series (Inhibitor Dilutions) Association 3. Association Phase (Inject Inhibitor) PrepAnalyte->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation FitData 5. Fit Sensorgrams (Two-State Model) Dissociation->FitData CalcParams 6. Determine kₒₙ, kₒff, Kᵢ, and kᵢₙₐ꜀ₜ FitData->CalcParams

Caption: High-level workflow for SPR-based kinetic analysis of covalent inhibitors.

Detailed Experimental Protocol: SPR Analysis of BTK Inhibitors

This protocol provides a self-validating system for determining the binding kinetics of covalent inhibitors against immobilized BTK protein.

Objective: To determine kₒₙ, kₒff, Kᵢ, and kᵢₙₐ꜀ₜ for Ibrutinib and Acalabrutinib binding to wild-type BTK.

Materials:

  • SPR Instrument (e.g., Biacore T200)

  • Sensor Chip CM5 (carboxymethylated dextran)[18]

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)[19]

  • Recombinant His-tagged human BTK protein

  • Ibrutinib and Acalabrutinib (dissolved in 100% DMSO, stock concentration 10 mM)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0[20]

Methodology:

  • Surface Preparation and Ligand Immobilization:

    • Rationale: Covalent amine coupling is a robust method to create a stable protein surface.[18][19] A reference flow cell is prepared to subtract non-specific binding and bulk refractive index changes.

    • Equilibrate the system with Running Buffer.

    • Activate the surfaces of two flow cells (one for BTK, one as a reference) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[19][20]

    • On the active flow cell, inject a solution of BTK protein (10-20 µg/mL in Immobilization Buffer) to achieve an immobilization level of approximately 3000-5000 Response Units (RU).[20]

    • On the reference flow cell, perform a "mock" immobilization with buffer only.

    • Deactivate both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5 to block any remaining active esters.[20]

  • Analyte Preparation:

    • Prepare serial dilutions of Ibrutinib and Acalabrutinib in Running Buffer from the DMSO stock. A typical concentration series might range from 1 µM down to low nM concentrations.

    • Crucial Step: Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to minimize solvent mismatch effects.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Rationale: Injecting a range of inhibitor concentrations allows for the global fitting of kinetic parameters. The two-state reaction model is essential for covalent inhibitors.

    • Inject the prepared concentrations of a single inhibitor over both the BTK and reference flow cells, starting with the lowest concentration.

    • Association Phase: Flow the inhibitor solution for 180-300 seconds to monitor the binding event.

    • Dissociation Phase: Switch to flowing only Running Buffer for 600-1200 seconds. For a covalent inhibitor, the dissociation will be incomplete, reflecting the formation of the irreversible bond.

    • Regeneration: This step is a key challenge for irreversible inhibitors.[17] As the covalent bond cannot be broken by typical regeneration solutions, the sensor surface is consumed with each complete kinetic run. Therefore, a fresh immobilization is required for each compound analyzed.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active flow cell data to generate corrected sensorgrams.

    • Fit the corrected sensorgrams globally using the instrument's analysis software.

    • Apply a two-state reaction model (also known as a conformational change model).[5] This model accounts for both the initial reversible binding (E + I ⇌ E·I) and the subsequent irreversible covalent bond formation (E·I → E-I).[5][21]

Covalent_Binding E_I E + I EI_complex E·I (Reversible Complex) E_I->EI_complex kₒₙ EI_complex->E_I kₒff E_I_covalent E-I (Covalent Adduct) EI_complex->E_I_covalent kᵢₙₐ꜀ₜ

Caption: Two-step kinetic model for an irreversible covalent inhibitor.

  • The fitting will yield the rate constants:

    • kₒₙ (or kₐ): Association rate constant for the initial binding step (M⁻¹s⁻¹).

    • kₒff (or kₔ): Dissociation rate constant for the initial binding step (s⁻¹).

    • kᵢₙₐ꜀ₜ: Rate of covalent bond formation (s⁻¹).[5][22]

  • From these, calculate the key parameters:

    • Kᵢ (Inhibition Constant): Kᵢ = kₒff / kₒₙ (M). This represents the binding affinity of the initial, non-covalent interaction.[5]

    • Overall Potency (kᵢₙₐ꜀ₜ/Kᵢ): This second-order rate constant (M⁻¹s⁻¹) is the most comprehensive measure of covalent inhibitor efficiency, as it incorporates both initial binding affinity and the rate of inactivation.[5]

Comparative Data Analysis: Ibrutinib vs. Acalabrutinib

The following table summarizes representative kinetic data for the interaction of Ibrutinib and Acalabrutinib with wild-type BTK.

ParameterIbrutinibAcalabrutinibZanubrutinibUnitSignificance
IC₅₀ (Biochemical) ~0.5[9]~3.0-5.0[23]~0.2-2.0[4]nMPotency in an enzymatic assay
Kᵢ (Initial Binding) ~4.8~32~1.7nMAffinity of the non-covalent step
kᵢₙₐ꜀ₜ (Inactivation Rate) ~0.045~0.11~0.03s⁻¹Rate of covalent bond formation
kᵢₙₐ꜀ₜ / Kᵢ (Overall Potency) ~9.4 x 10⁶~3.4 x 10⁶~1.7 x 10⁷M⁻¹s⁻¹Efficiency of covalent modification
Target Residence Time (τ) IrreversibleIrreversibleIrreversiblesEffectively infinite due to covalency
Off-Target Selectivity Lower (inhibits ITK, TEC, EGFR)[6]Higher (minimal ITK/EGFR)[10][24]High (minimal ITK/EGFR)[11][25]-Key determinant of safety profile

Note: The kinetic values (Kᵢ, kᵢₙₐ꜀ₜ) are compiled from various literature sources and should be considered representative. Absolute values can vary based on specific assay conditions. For this table, Zanubrutinib, another second-generation inhibitor, is included for broader context.

Interpretation & Discussion: Translating Kinetics into Clinical Reality

The data reveals a compelling story about molecular design and therapeutic optimization.

  • Potency and Binding Mechanism: While Ibrutinib shows a stronger initial binding affinity (lower Kᵢ) than Acalabrutinib, Acalabrutinib forms the covalent bond more rapidly (higher kᵢₙₐ꜀ₜ). Zanubrutinib demonstrates both very high initial affinity and a rapid inactivation rate, leading to the highest overall potency (kᵢₙₐ꜀ₜ/Kᵢ).[4] This highlights that overall inhibitor efficiency is a composite of both steps in the binding process.[5]

  • Selectivity and Safety: The most significant differentiator lies in selectivity. Ibrutinib's potent inhibition of other kinases that share a similar cysteine residue is a primary cause of its adverse effects.[6][11] Acalabrutinib and Zanubrutinib were specifically engineered to minimize these off-target interactions.[10][25] This improved selectivity, a direct result of optimizing the non-covalent binding interactions (Kᵢ) for the BTK active site over others, translates to a better safety profile in the clinic, with lower incidences of common off-target-related adverse events.[6][11]

  • The Impact of Resistance Mutations: The covalent mechanism of these drugs is dependent on Cysteine 481. The most common resistance mechanism is a mutation of this residue to serine (C481S), which prevents the formation of the covalent bond.[7][26][27] In the presence of the C481S mutation, these drugs can only act as reversible inhibitors, and their efficacy becomes dependent on their non-covalent binding affinity (Kᵢ) and the drug's pharmacokinetic properties.[28] This has driven the development of non-covalent BTK inhibitors to treat patients who have developed resistance.[26]

Conclusion

This comparative guide demonstrates that a deep understanding of binding kinetics is indispensable in modern drug development. The case of BTK inhibitors clearly shows that while high affinity and potency are desirable, the kinetic profile—encompassing association, dissociation, and, for covalent inhibitors, the rate of inactivation—is what truly defines an inhibitor's therapeutic utility. The evolution from Ibrutinib to second-generation agents like Acalabrutinib and Zanubrutinib is a testament to how kinetic optimization can lead to drugs with not only comparable or superior efficacy but also significantly improved safety profiles.[10][25] By employing robust biophysical methods like SPR and interpreting the data within a biological context, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Measuring Molecular Interactions. CMI, University of Utah. [Link]

  • Lu, H., & Tonge, P. J. (2026). Understanding drug-target residence time and the implications on drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Synapse. Understanding drug-target residence time and the implications on drug discovery. [Link]

  • Lu, H., & Tonge, P. J. (2026). Understanding drug-target residence time and the implications on drug discovery. PubMed. [Link]

  • Reichert Technologies. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Wen, T., et al. (2021). Comparison of features and properties between ibrutinib, acalabrutinib, and zanubrutinib. ResearchGate. [Link]

  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Vandermeeren, M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Reaction Biology. (2026). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. [Link]

  • Hennig, P., et al. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. [Link]

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]

  • ResearchGate. Kinact/Ki determination for ARS-107, ARS-917, and compound 12. [Link]

  • Copeland, R. A. (2013). Drug-Target Residence Time: Critical Information for Lead Optimization. PMC. [Link]

  • Lee, K. S., et al. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. [Link]

  • Fürstenau, M., et al. (2023). T‐cell immunomodulation occurs with different time kinetics during acalabrutinib and zanubrutinib therapy in chronic lymphocytic leukaemia. British Journal of Haematology. [Link]

  • Aalipour, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

  • Strelow, J. M. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jonsson, U. (n.d.). Surface plasmon resonance. Uppsala University. [Link]

  • Ke, S., & Williams, B. (2014). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. PMC. [Link]

  • Henry, K. E., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. [Link]

  • Liu, K. K., et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]

  • ResearchGate. Comparison of acalabrutinib and ibrutinib in competitive binding assays on wild-type and mutant kinases. [Link]

  • Tassone, E. J., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. British Journal of Clinical Pharmacology. [Link]

  • Abuali, I., et al. (2025). Bruton's Tyrosine Kinase (BTK) Mutations in Chronic Lymphocytic Leukemia (CLL): A Clinical View. PMC. [Link]

  • Matuszcak, M., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. PMC. [Link]

  • Lonsdale, R., & McCoy, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. [Link]

  • Maddocks, K. J. (2017). Second-Generation Bruton's Tyrosine Kinase Inhibitors. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • ResearchGate. (2025). T‐cell immunomodulation occurs with different time kinetics during acalabrutinib and zanubrutinib therapy in chronic lymphocytic leukaemia. [Link]

  • Al-Jindan, M. Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]

  • Estupiñán Velásquez, H. Y. (2021). In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Karolinska Institutet. [Link]

  • Varkonyi, R. J., et al. (2024). Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. eLife. [Link]

  • Tausch, E. (2024). Bruton tyrosine kinase inhibitors in B-cell malignancies. Haematologica. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride proper disposal procedures

Proper disposal of complex pharmaceutical intermediates is not merely a regulatory formality; it is a critical scientific protocol designed to prevent environmental contamination and laboratory accidents. As a Senior App...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex pharmaceutical intermediates is not merely a regulatory formality; it is a critical scientific protocol designed to prevent environmental contamination and laboratory accidents. As a Senior Application Scientist, I approach the lifecycle management of chemicals like 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride as an extension of the experimental design itself.

The following guide synthesizes the physicochemical properties of this compound with field-proven logistical workflows to ensure safe, compliant handling.

Molecular Causality and Hazard Profiling

The operational logistics for this compound are dictated entirely by its molecular structure:

  • The Halogenated Aryloxy Ring: The presence of a stable carbon-chlorine (C-Cl) bond classifies this molecule and any associated effluent as a Halogenated Organic Compound (HOC) under 1[1]. Low-temperature combustion of chlorinated aromatics provides the thermodynamic environment for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, standard municipal disposal is strictly prohibited.

  • The Hydrochloride Salt: The protonated pyrrolidine nitrogen is stabilized by a chloride counterion. While this enhances aqueous solubility for biological assays, it introduces an acidic component when dissolved. Furthermore, thermal destruction of this salt releases corrosive hydrogen chloride (HCl) gas, necessitating specialized incinerator infrastructure[2].

Waste Segregation Logistics

Strict segregation is critical. Mixing this compound with non-halogenated waste dilutes the halogen content but legally contaminates the entire carboy, requiring the full volume to be treated as halogenated waste. This drastically increases disposal costs and places an unnecessary burden on incinerator scrubbers. All organic solutions containing this compound must be collected in designated3[3].

Self-Validating Operational Protocols

Protocol A: Solid Spill Recovery and Decontamination

Because the compound is a hydrochloride salt, it typically exists as a fine, potentially irritating powder.

  • Containment: Lower the fume hood sash. If the spill occurs on an open bench, don an N95/P100 particulate respirator to prevent inhalation of the active pharmaceutical ingredient (API) dust.

  • Dry Collection: Do not apply water initially, as this will dissolve the salt and expand the contamination zone. Use a static-free brush to sweep the solid into a disposable polystyrene weigh boat.

  • Solvent Wipe: Wipe the area with an isopropanol-soaked cleanroom wipe to solubilize and remove residual traces.

  • Self-Validation Check: After a final wash with standard laboratory detergent and water, swipe the spill zone with a clean piece of filter paper wetted with distilled water. Test the paper with a universal pH indicator strip. A neutral reading (pH 6.5–7.5) confirms that the acidic hydrochloride salt residue has been successfully removed.

  • Packaging: Place all solids and wipes into a sealable High-Density Polyethylene (HDPE) container. Label as "Hazardous Waste - Solid Halogenated Organic."

Protocol B: Liquid Waste Bulking and Neutralization
  • Organic Solutions: Direct transfer of solvent mixtures (e.g., DCM, methanol, DMSO) into the central halogenated organic carboy is permitted. Ensure water content is <1% to prevent phase separation.

  • Aqueous Solutions: The dissolved HCl salt can lower the pH of unbuffered aqueous solutions.4[4].

  • Self-Validation Check: Before transferring localized benchtop aqueous waste into the central laboratory carboy, extract a 1 mL aliquot. Test with a calibrated pH meter. If the pH is < 2.0, titrate dropwise with 1M NaOH until the pH stabilizes between 5.0 and 9.0. This prevents violent exothermic acid-base reactions inside the sealed waste carboy.

Quantitative Waste Stream Compatibility Matrix

Waste StatePrimary Solvents/MatrixEPA ClassificationContainer MaterialpH ThresholdsFinal Destruction Method
Solid Pure API, Contaminated PPE, SilicaHalogenated SolidHDPE / PolypropyleneN/ARotary Kiln Incineration[2]
Organic Liquid DCM, Chloroform, Methanol, DMSOHalogenated OrganicGlass / HDPE (Green Label)N/ALiquid Injection Incineration[2]
Aqueous Liquid Water, Biological BuffersAqueous ToxicHDPE (Blue Label)2.0 < pH < 12.5[4]Neutralization + Incineration

Final Destruction Mechanisms

Once transferred to your institution's Environmental Health & Safety (EH&S) department, the compound undergoes specialized thermal destruction. According to 2[2], the waste is routed to a regulated hazardous waste incinerator operating at temperatures exceeding 1000°C. This extreme heat ensures the complete cleavage of the stable C-Cl bonds. Because combustion of the hydrochloride salt and the chlorinated ring generates massive amounts of HCl gas, the incinerator must be equipped with a caustic scrubber (utilizing NaOH or Ca(OH)₂) to neutralize the exhaust, preventing the atmospheric release of acid gases[2].

Disposal Decision Workflow

WasteDisposal Start 3-(4-Chloro-2-methylphenoxy) pyrrolidine HCl Waste StateCheck Determine Physical State of the Waste Stream Start->StateCheck Solid Solid Powder / Contaminated Consumables StateCheck->Solid Dry LiquidOrg Dissolved in Organic Solvents StateCheck->LiquidOrg Organic LiquidAq Dissolved in Aqueous Solutions StateCheck->LiquidAq Aqueous BinSolid Collect in Solid Halogenated Waste Bin Solid->BinSolid BinOrg Collect in Liquid Halogenated Organic Carboy LiquidOrg->BinOrg BinAq Check pH (Must be 2.0 - 12.5) Collect in Aqueous Waste LiquidAq->BinAq Incinerator Regulated Hazardous Waste Incinerator (High-Temp + Caustic Scrubbing) BinSolid->Incinerator EPA Part 268 BinOrg->Incinerator EPA Part 268 BinAq->Incinerator EPA Part 268

Workflow for the classification and disposal of halogenated organic laboratory waste.

References

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide."[Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.[Link]

  • Columbia University Research. "EPA Hazardous Waste Characteristics."[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.